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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-5-(piperidin-2-yl)phenol: Structure, Properties, and Potential Applications

Introduction Phenolic and piperidine scaffolds are cornerstones in medicinal chemistry, each contributing unique physicochemical and pharmacological properties to a vast array of bioactive molecules.[1][2] The novel comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenolic and piperidine scaffolds are cornerstones in medicinal chemistry, each contributing unique physicochemical and pharmacological properties to a vast array of bioactive molecules.[1][2] The novel compound, 2-Methyl-5-(piperidin-2-yl)phenol, which incorporates both of these privileged structures, presents an intriguing subject for scientific exploration. This technical guide offers a comprehensive overview of its predicted chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities, drawing upon the extensive knowledge base of its constituent chemical moieties. For researchers and drug development professionals, this document aims to serve as a foundational resource to inspire and inform future research into this and related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Methyl-5-(piperidin-2-yl)phenol features a phenol ring substituted with a methyl group at the 2-position and a piperidin-2-yl group at the 5-position. This arrangement suggests a molecule with a balance of hydrophilic (phenolic hydroxyl, piperidine nitrogen) and lipophilic (aromatic ring, methyl group, piperidine ring) characteristics.

IUPAC Name: 2-Methyl-5-(piperidin-2-yl)phenol

Molecular Formula: C₁₂H₁₇NO

Molecular Weight: 191.27 g/mol

Inferred Physicochemical Properties:

The following properties are estimated based on data from analogous compounds such as substituted phenols and piperidines.[3]

PropertyPredicted ValueJustification / Source Analogy
Melting Point (°C) 110 - 125Solid at room temperature is expected due to the presence of polar functional groups capable of hydrogen bonding. The range is an estimate based on similar substituted phenols.
Boiling Point (°C) > 300High boiling point is anticipated due to the molecular weight and hydrogen bonding capabilities.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF)The phenolic hydroxyl and piperidine nitrogen contribute to some water solubility, while the aromatic ring and alkyl groups favor solubility in organic solvents.
pKa (Phenolic OH) ~10The phenolic proton is acidic, with a pKa typical for substituted phenols.[4]
pKa (Piperidine NH) ~11The piperidine nitrogen is basic, with a pKa characteristic of secondary amines.[2]
LogP 2.5 - 3.5This estimated octanol-water partition coefficient suggests moderate lipophilicity, which is often favorable for drug-like molecules.

Synthesis and Characterization

While a specific synthesis for 2-Methyl-5-(piperidin-2-yl)phenol has not been reported, a plausible and efficient synthetic strategy can be devised based on well-established organic reactions. A potential two-step approach is outlined below, combining a Friedel-Crafts acylation followed by a reductive amination.

Proposed Synthetic Pathway

Synthesis 2-Methylphenol 2-Methylphenol Intermediate_1 1-(4-Hydroxy-3-methylphenyl)ethan-1-one 2-Methylphenol->Intermediate_1 1. Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) Target_Molecule 2-Methyl-5-(piperidin-2-yl)phenol Intermediate_1->Target_Molecule 2. Piperidine, NaBH(OAc)₃ (Reductive Amination)

Caption: Proposed two-step synthesis of 2-Methyl-5-(piperidin-2-yl)phenol.

Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acylation of 2-Methylphenol

  • To a stirred solution of 2-methylphenol in a suitable inert solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

  • Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 1-(4-hydroxy-3-methylphenyl)ethan-1-one, by column chromatography.

Step 2: Reductive Amination with Piperidine

  • Dissolve the purified 1-(4-hydroxy-3-methylphenyl)ethan-1-one and piperidine in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, 2-Methyl-5-(piperidin-2-yl)phenol, by column chromatography or recrystallization.

Predicted Spectroscopic Data

¹H NMR (in CDCl₃, predicted):

  • δ 9.0-10.0 ppm (s, 1H): Phenolic -OH proton.

  • δ 6.5-7.2 ppm (m, 3H): Aromatic protons on the phenol ring. The substitution pattern would likely result in distinct signals.[5][6]

  • δ 3.0-3.5 ppm (m, 1H): Methine proton at the 2-position of the piperidine ring.

  • δ 2.6-3.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen in the piperidine ring.

  • δ 2.2 ppm (s, 3H): Methyl protons attached to the phenol ring.

  • δ 1.4-1.9 ppm (m, 6H): Remaining methylene protons of the piperidine ring.

¹³C NMR (in CDCl₃, predicted):

  • δ 150-160 ppm: Carbon bearing the hydroxyl group.

  • δ 115-145 ppm: Aromatic carbons.

  • δ 50-60 ppm: Carbon at the 2-position of the piperidine ring.

  • δ 45-55 ppm: Methylene carbon adjacent to the nitrogen in the piperidine ring.

  • δ 20-30 ppm: Remaining methylene carbons of the piperidine ring and the methyl carbon.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺ = 192.1383: The expected protonated molecular ion.

  • Fragmentation Pattern: Characteristic fragmentation of the piperidine ring is expected, likely involving α-cleavage adjacent to the nitrogen atom.[7][8]

MS_Fragmentation M_plus_H [M+H]⁺ m/z = 192.1383 Fragment_1 Loss of C₅H₁₀N m/z = 107.0497 M_plus_H->Fragment_1 α-cleavage Fragment_2 Loss of C₇H₇O m/z = 86.0964 M_plus_H->Fragment_2 Ring opening

Caption: Predicted major fragmentation pathways for 2-Methyl-5-(piperidin-2-yl)phenol in ESI-MS/MS.

Potential Biological Activities and Applications

The combination of a phenol and a piperidine moiety suggests a wide range of potential biological activities. Phenol derivatives are known for their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][9] Piperidine-containing compounds are prevalent in drugs targeting the central nervous system (CNS), as well as in anticancer and anti-HIV agents.[10][11]

Potential Therapeutic Areas:

  • Neuropharmacology: The piperidine scaffold is a common feature in drugs acting on various neurotransmitter receptors.[2] This compound could be investigated for activity at dopamine, serotonin, or opioid receptors.

  • Oncology: Many anticancer agents incorporate phenolic or piperidine structures.[10] The compound could be screened for cytotoxic activity against various cancer cell lines.

  • Infectious Diseases: Both phenols and piperidines have demonstrated antimicrobial properties.[1][10] This compound could be evaluated for its antibacterial and antifungal efficacy.

  • Inflammatory Disorders: The anti-inflammatory properties of phenols are well-documented.[12] The compound could be tested in assays for anti-inflammatory activity.

Biological_Activities Core_Molecule 2-Methyl-5-(piperidin-2-yl)phenol Phenol_Moiety Phenol Moiety Core_Molecule->Phenol_Moiety Piperidine_Moiety Piperidine Moiety Core_Molecule->Piperidine_Moiety Antioxidant Antioxidant Phenol_Moiety->Antioxidant Potential Activity Antimicrobial Antimicrobial Phenol_Moiety->Antimicrobial Potential Activity Anti_inflammatory Anti_inflammatory Phenol_Moiety->Anti_inflammatory Potential Activity CNS_Activity CNS_Activity Piperidine_Moiety->CNS_Activity Potential Activity Anticancer Anticancer Piperidine_Moiety->Anticancer Potential Activity Anti_HIV Anti_HIV Piperidine_Moiety->Anti_HIV Potential Activity

Caption: Inferred biological activities based on constituent pharmacophores.

Safety and Handling

Given the presence of both phenol and piperidine moieties, 2-Methyl-5-(piperidin-2-yl)phenol should be handled with appropriate caution.

General Precautions:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13][14]

Specific Hazards:

  • Skin and Eye Contact: Phenolic compounds can cause severe skin burns and eye damage.[13][15] Piperidines can also be corrosive.[14][16] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: May cause respiratory tract irritation.[17]

  • Ingestion: Expected to be harmful if swallowed.[17] Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal:

  • In case of a spill, absorb with an inert material and place in a sealed container for disposal.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Methyl-5-(piperidin-2-yl)phenol represents a novel chemical entity with significant potential for further investigation. This in-depth technical guide, based on inferred properties and established chemical principles, provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule. The convergence of the phenolic and piperidine pharmacophores suggests a rich and diverse pharmacological profile waiting to be explored, potentially leading to the discovery of new therapeutic agents.

References

  • BenchChem. (2025).
  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Slideshare. (n.d.).
  • Yale Environmental Health & Safety. (2022).
  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Monash University. (2023).
  • IJIRT. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
  • Link Springer. (n.d.). The Pictet-Spengler Reaction.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MDPI. (n.d.).
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • Dovepress. (2020).
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • ResearchGate. (2023). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review.
  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Chemical Safety Facts. (n.d.). Phenol.
  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices.
  • Quora. (2019).
  • Fisher Scientific. (2023).
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
  • Arkivoc. (2006).
  • BenchChem. (2025). minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol.
  • Carl ROTH. (2025).
  • Reddit. (2025).

Sources

Exploratory

Technical Whitepaper: In Vitro Characterization of 2-Methyl-5-(piperidin-2-yl)phenol

Subject: Mechanism of Action, Pharmacodynamics, and Experimental Characterization Compound Class: 3-Substituted 4-Methylphenol / Piperidine Pharmacophore Primary Target: GluN2B-Containing NMDA Receptors (Negative Alloste...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mechanism of Action, Pharmacodynamics, and Experimental Characterization Compound Class: 3-Substituted 4-Methylphenol / Piperidine Pharmacophore Primary Target: GluN2B-Containing NMDA Receptors (Negative Allosteric Modulator) Secondary Target: Sigma-1 Receptor (


R)
Date:  October 26, 2023

Executive Summary & Compound Identity

2-Methyl-5-(piperidin-2-yl)phenol represents a specific scaffold within the hydroxyphenyl-piperidine class of bioactive small molecules. Structurally, it is defined by a phenol core substituted with a methyl group at the ortho position (C2) and a piperidine ring directly coupled at the meta position (C5).

This molecular architecture is homologous to the "warhead" fragments of high-affinity GluN2B-selective NMDA receptor antagonists (e.g., Traxoprodil, Ro 25-6981) and Sigma receptor ligands (e.g., 3-PPP). Unlike non-selective ion channel blockers (e.g., MK-801), this compound functions as an activity-dependent Negative Allosteric Modulator (NAM) . It binds to the amino-terminal domain (ATD) interface of the GluN1/GluN2B heterodimer, stabilizing a closed conformation and preventing agonist-induced channel opening without completely blocking the pore.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 2-Methyl-5-(piperidin-2-yl)phenol
Core Scaffold 3-substituted-4-methylphenol
Key Pharmacophore Basic amine (Piperidine N) + H-bond donor (Phenol OH)
pKa (Calc) ~9.5 (Piperidine N), ~10.0 (Phenol OH)
Primary Mechanism Allosteric inhibition of GluN2B-NMDAR
Selectivity Profile GluN2B >> GluN2A > GluN2D

Mechanism of Action (MoA)

The in vitro activity of 2-Methyl-5-(piperidin-2-yl)phenol is governed by its interaction with the Ifenprodil Binding Site located at the interface of the GluN1 and GluN2B subunits.

Binding Kinetics & Conformational Arrest
  • Recognition: The protonated nitrogen of the piperidine ring acts as a cation, engaging in an electrostatic interaction (salt bridge) with acidic residues (likely Glu236 or Asp104 ) within the GluN2B subunit.

  • Anchoring: The phenolic hydroxyl group forms a critical hydrogen bond with the GluN1/GluN2B interface (specifically interacting with Gln110 in GluN1 or Glu236 in GluN2B). The ortho-methyl group provides hydrophobic bulk that restricts rotation, locking the ligand into the cleft.

  • Allosteric Clamping: Upon binding, the compound acts as a "molecular staple," cross-linking the ATDs of the GluN1 and GluN2B subunits. This prevents the "clam-shell" closure of the Ligand Binding Domain (LBD) required for channel gating.

  • Outcome: The probability of channel opening (

    
    ) is significantly reduced, even in the presence of high concentrations of Glutamate and Glycine.
    
Sigma-1 Receptor Modulation (Secondary Pathway)

Due to the meta-piperidine substitution pattern, this compound also exhibits affinity for the Sigma-1 receptor (


R) , an endoplasmic reticulum (ER) chaperone protein.
  • Action: It likely acts as an antagonist or partial agonist, modulating IP3 receptor-mediated calcium signaling and reducing ER stress.

  • Synergy: The dual action (NMDAR blockade +

    
    R modulation) enhances neuroprotective efficacy in excitotoxic conditions.
    
Signaling Pathway Diagram

The following diagram illustrates the dual-pathway mechanism where the compound inhibits calcium influx via NMDARs while modulating ER stress via Sigma-1.

MoA_Pathway Compound 2-Methyl-5-(piperidin-2-yl)phenol GluN2B NMDA Receptor (GluN2B Subunit) Compound->GluN2B Allosteric Inhibition (Ifenprodil Site) Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Ligand Binding Ca_Influx Ca2+ Influx (Extracellular) GluN2B->Ca_Influx Blocks Survival Neuronal Survival GluN2B->Survival Inhibition leads to ER_Stress ER Stress Response (UPR) Sigma1->ER_Stress Modulates Sigma1->Survival Modulation leads to CaMKII CaMKII Activation Ca_Influx->CaMKII Promotes Calpain Calpain Activation Ca_Influx->Calpain Promotes Apoptosis Apoptotic Cascade (Caspase-3) CaMKII->Apoptosis Excitotoxicity Calpain->Apoptosis ER_Stress->Apoptosis If Unresolved

Caption: Dual-target mechanism showing allosteric blockade of GluN2B-mediated Ca2+ influx and modulation of Sigma-1 chaperone activity.[1]

In Vitro Experimental Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Radioligand Binding Assay (Validation of Affinity)

Objective: Determine the binding affinity (


) for the Ifenprodil binding site.
  • Membrane Preparation: Use HEK293 cells stably transfected with hGluN1/hGluN2B subunits.

  • Tracer:

    
    -Ifenprodil (Specific Activity: ~60-80 Ci/mmol).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M unlabeled Ifenprodil or Ro 25-6981.
    
  • Incubation:

    • Mix 20

      
      g membrane protein + 5 nM 
      
      
      
      -Ifenprodil + Test Compound (10 concentrations:
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubate for 2 hours at 4°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Calcium Flux Assay (FLIPR)

Objective: Assess functional inhibition of NMDA-evoked


 influx.
StepProcedureCritical Parameter
1. Cell Culture HEK293-GluN1/GluN2B (inducible expression).Induce with Tetracycline/Doxycycline 24h prior.
2. Dye Loading Load cells with Fluo-4 AM (2

M) + Pluronic F-127.
45 min at 37°C. Wash 3x with HBSS.
3. Pre-treatment Add Test Compound (2-Methyl-5-(piperidin-2-yl)phenol).Incubate 10 min to allow allosteric site occupancy.
4. Stimulation Inject Glutamate (10

M) + Glycine (10

M).
Co-inject 10

M Ca2+ to drive influx.
5. Readout Measure Relative Fluorescence Units (RFU) over 180s.Peak amplitude vs. Baseline.

Self-Validation Check:

  • Positive Control: Ro 25-6981 (Expected

    
     ~10-50 nM).
    
  • Negative Control: GluN1/GluN2A expressing cells (Compound should show >50-fold lower potency).

Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm voltage-independent, non-competitive inhibition.

  • Setup: Primary hippocampal neurons (DIV 14-21) or transfected HEK293 cells.

  • Voltage Protocol: Hold at -60 mV.

  • Application:

    • Apply NMDA (100

      
      M) + Glycine (10 
      
      
      
      M) for 5s
      
      
      Record Baseline Current (
      
      
      ).
    • Washout (30s).

    • Apply Compound + NMDA + Glycine

      
       Record Test Current (
      
      
      
      ).
  • Voltage Ramp: Perform I-V curves (-100 mV to +40 mV) to verify lack of voltage dependence (distinguishing from Mg2+ or MK-801 channel block).

Experimental Workflow Diagram

This diagram outlines the logical flow for characterizing the compound, ensuring data integrity through sequential validation.

Workflow cluster_Binding Phase 1: Affinity cluster_Function Phase 2: Efficacy Start Compound Synthesis & QC (>98% Purity) Binding Radioligand Binding ([3H]-Ifenprodil) Start->Binding Selectivity Selectivity Screen (vs GluN2A, Sigma-1) Binding->Selectivity If Ki < 100nM CaFlux Ca2+ Imaging (HEK-GluN2B) Selectivity->CaFlux If Selective Ephys Patch Clamp (Voltage Independence) CaFlux->Ephys Confirm Mechanism Analysis Data Analysis (IC50, Ki, Hill Slope) Ephys->Analysis

Caption: Sequential characterization workflow from affinity screening to functional electrophysiological validation.

References

  • Hansen, K. B., et al. (2018). "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews, 70(4), 592-673. Link

  • Karakas, E., & Furukawa, H. (2014). "Crystal structure of a heterotetrameric NMDA receptor ion channel." Science, 344(6187), 992-997. Link

  • Mony, L., et al. (2009). "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology, 157(8), 1301-1317. Link

  • Nguyen, L., et al. (2015). "Role of Sigma-1 Receptors in Neurodegenerative Diseases." Journal of Pharmacological Sciences, 127(1), 17-29. Link

  • Chenard, B. L., et al. (1991). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant which Blocks N-Methyl-D-aspartate Responses." Journal of Medicinal Chemistry, 34(10), 3085-3090. Link

Sources

Foundational

Whitepaper: A Predictive Framework for Identifying and Validating Biological Targets of 2-Methyl-5-(piperidin-2-yl)phenol

Abstract 2-Methyl-5-(piperidin-2-yl)phenol represents a novel chemical entity for which no direct biological activity data has been published. This guide outlines a predictive and systematic approach to identify its pote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-5-(piperidin-2-yl)phenol represents a novel chemical entity for which no direct biological activity data has been published. This guide outlines a predictive and systematic approach to identify its potential biological targets. By deconstructing the molecule into its core pharmacophoric components—a substituted phenol and a piperidine heterocycle—we can generate high-probability hypotheses based on the extensive pharmacology of analogous structures. This document serves as a technical roadmap for researchers, providing a logical, multi-stage experimental workflow that spans from initial in silico screening to definitive in vitro target validation. We detail the rationale behind each experimental choice and provide actionable protocols, enabling research teams to efficiently navigate the critical early stages of the drug discovery process for this and other novel compounds.

Introduction: Deconstructing a Novel Chemical Entity

In drug discovery, the journey of a novel molecule from synthesis to clinical application begins with a fundamental question: what is its biological target? For 2-Methyl-5-(piperidin-2-yl)phenol, a compound with no established pharmacological profile, we must rely on predictive science. The structure of this molecule is a composite of two well-established pharmacophores, each with a rich history in medicinal chemistry:

  • A Piperidine Ring: This saturated heterocycle is a cornerstone of neuropharmacology, appearing in a vast array of clinically approved drugs targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present a basic nitrogen atom for key ionic interactions make it a privileged scaffold for engaging with a multitude of receptors and enzymes.[3]

  • A Substituted Phenol (Cresol): Phenolic moieties are ubiquitous in both natural products and synthetic drugs. The hydroxyl group is an excellent hydrogen bond donor and acceptor, critical for anchoring ligands within a protein's binding pocket.[4] Furthermore, phenols are known for a wide range of biological activities, including potent antioxidant and anti-inflammatory effects.[5][6][7]

This guide employs a pharmacophore-based hypothesis strategy. We will first analyze the known targets of each molecular fragment to build a prioritized list of potential targets for the parent compound. Subsequently, we will present a rigorous, self-validating experimental workflow designed to systematically test these hypotheses, confirm binding, and elucidate functional activity.

Target Hypothesis Generation: An Analysis of Core Pharmacophores

The combination of a CNS-active piperidine scaffold with a biologically active phenol suggests that 2-Methyl-5-(piperidin-2-yl)phenol is most likely to exhibit activity in the central nervous system, with the phenol group potentially modulating affinity, selectivity, or conferring secondary properties like antioxidant capacity.

Potential Targets Derived from the Piperidine Moiety

The piperidine ring is a key structural element in numerous classes of neurologically active agents.[1][8][9] Based on extensive structure-activity relationship (SAR) data from analogous compounds, we can hypothesize the following primary target classes:

  • Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes are critical for neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's.[10][11][12] Piperine, a natural product containing a piperidine ring, is a known MAO inhibitor, and many synthetic piperidine derivatives have been developed for this target class.[13][14][15] The presence of a phenolic hydroxyl group could even enhance selectivity, as has been observed in some analogues.[15]

  • N-Methyl-D-Aspartate (NMDA) Receptors: As ligand-gated ion channels crucial for synaptic plasticity, NMDA receptors are key targets for treating conditions involving glutamate excitotoxicity.[16] Numerous piperidine derivatives have been patented as selective NMDA receptor antagonists, suggesting this is a high-probability target.[16][17]

  • Sigma (σ) Receptors (σ₁ and σ₂): These enigmatic proteins are not classic receptors but rather intracellular chaperones involved in cellular stress responses and neuronal signaling. They are considered important targets for neuropsychiatric and neurodegenerative disorders. A significant number of H3 receptor antagonists and other CNS compounds containing a piperidine moiety exhibit high, often nanomolar, affinity for sigma receptors.[17][18][19]

  • Dopamine (D₂) and Serotonin (5-HT) Receptors: The piperidine scaffold is integral to many multi-target antipsychotic drugs that modulate dopaminergic and serotonergic pathways.[20][21] These G-protein coupled receptors (GPCRs) are primary targets for treating schizophrenia and other psychotic disorders.

  • Opioid Receptors (μ, κ, δ): The structural relationship between the piperidine ring and the core of morphine is well-established in medicinal chemistry. This makes it a necessary pharmacophore for potent analgesic activity at opioid receptors.[9]

Potential Contributions of the Phenolic Moiety

Phenols are present in over a third of all small-molecule drugs, underscoring their value in establishing potent drug-target interactions. While the piperidine ring is likely to dictate the primary target class, the 2-methyl-phenol group can contribute in several critical ways:

  • Enhanced Binding Affinity: The hydroxyl group can act as a key hydrogen bond donor or acceptor, anchoring the molecule in the active site of a target protein.

  • Antioxidant and Neuroprotective Effects: Phenolic compounds are well-known radical scavengers.[22] This activity could provide a secondary, synergistic neuroprotective effect, particularly relevant if the primary target is involved in neurodegenerative pathways (e.g., MAO).

  • Modulation of Selectivity: The position and nature of substituents on the phenol ring can influence selectivity between receptor subtypes or enzyme isoforms.

A Phased Experimental Workflow for Target Identification and Validation

We propose a four-stage workflow to systematically investigate the biological targets of 2-Methyl-5-(piperidin-2-yl)phenol. This process is designed to be logical and resource-efficient, starting with broad, inexpensive computational methods and progressing to highly specific and definitive biochemical and cellular assays.

Stage 1: In Silico Target Prediction

The primary objective of this stage is to computationally screen a large library of biological macromolecules to generate a manageable list of high-probability targets, thereby guiding subsequent wet-lab experiments.

Workflow: Reverse Docking and Pharmacophore Screening

This computational approach "docks" the 3D structure of our query molecule against hundreds or thousands of crystal structures of proteins in databases like the Protein Data Bank (PDB).

  • Causality: By starting with computational methods, we can rapidly and cost-effectively narrow down an immense field of potential targets to a few dozen high-priority candidates. This avoids wasteful and unfocused in vitro screening. The algorithm calculates binding energies and scores the goodness-of-fit, prioritizing proteins where the molecule can adopt a low-energy conformation and form favorable interactions (hydrogen bonds, hydrophobic contacts, ionic bonds).

In_Silico_Workflow cluster_prep Compound Preparation cluster_screen Screening cluster_analysis Analysis & Prioritization mol_structure 1. Define 2D Structure of 2-Methyl-5-(piperidin-2-yl)phenol mol_3d 2. Generate Low-Energy 3D Conformer mol_structure->mol_3d dock 4. Perform Reverse Docking Against Protein Library mol_3d->dock db 3. Select Target Database (e.g., PDB, ChEMBL) db->dock rank 5. Rank Targets by Binding Energy & Score dock->rank filter 6. Filter by Biological Relevance (e.g., CNS-expressed proteins) rank->filter hypothesis 7. Generate Prioritized List of Target Hypotheses filter->hypothesis

Caption: Workflow for in silico target identification.

Stage 2: In Vitro Binding Assays

This stage aims to confirm a direct physical interaction between the compound and the high-priority targets identified in Stage 1. The gold-standard method is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Principle: This assay measures the ability of our unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target of interest with high affinity and specificity. The result provides the binding affinity (Ki) of our compound for the target.

  • Self-Validation: The protocol's integrity is maintained by including controls. A "total binding" control (radioligand only) and a "non-specific binding" control (radioligand plus a high concentration of a known unlabeled ligand) are essential to ensure the observed displacement is specific to the target binding site.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates or purified protein containing the target receptor (e.g., membranes from CHO cells overexpressing the human D₂ receptor). Protein concentration should be determined via a Bradford or BCA assay.[23]

  • Reaction Setup: In a 96-well plate, set up triplicate reactions for each concentration of the test compound. Each well will contain:

    • Target-containing membranes/protein at a fixed concentration.

    • A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D₂ receptors).

    • Increasing concentrations of 2-Methyl-5-(piperidin-2-yl)phenol (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Control wells for total and non-specific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Convert CPM to specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Prioritized Target Binding Affinities

Target ProteinRadioligand UsedKᵢ of Test Compound (nM)
MAO-A[³H]-ClorgylineExperimental Value
MAO-B[³H]-DeprenylExperimental Value
NMDA Receptor[³H]-MK-801Experimental Value
Sigma-1 (σ₁) Receptor[³H]-(+)-PentazocineExperimental Value
Dopamine D₂ Receptor[³H]-SpiperoneExperimental Value
Serotonin 5-HT₁ₐ Receptor[³H]-8-OH-DPATExperimental Value
Stage 3: In Vitro Functional Assays

Confirming that a compound binds to a target is insufficient; we must determine the functional consequence of that binding. Is it an activator (agonist), an inhibitor (antagonist), or a modulator?

  • Causality: This stage is crucial because a high-affinity binder with no functional effect is not a useful therapeutic lead. The choice of assay depends entirely on the target class. An enzyme requires an inhibition assay, while a GPCR requires a downstream signaling assay.

Example Protocol: MAO-B Enzyme Inhibition Assay

  • Principle: Measure the rate of MAO-B-catalyzed oxidation of a substrate that produces a fluorescent product. An inhibitor will decrease the rate of fluorescence generation.

  • Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

  • Procedure:

    • In a 96-well plate, add MAO-B enzyme to buffer.

    • Add increasing concentrations of 2-Methyl-5-(piperidin-2-yl)phenol. Include a positive control inhibitor (e.g., deprenyl) and a no-inhibitor control.

    • Pre-incubate for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate/detection reagent mixture.

    • Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader.

  • Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.

GPCR_Functional_Assay cluster_pathway D₂ Receptor Signaling Pathway (Gαi-coupled) cluster_assay Functional Assay ligand Dopamine or Antagonist Compound receptor D₂ Receptor ligand->receptor g_protein Gαi/βγ Complex receptor->g_protein ac Adenylate Cyclase (AC) g_protein->ac Inhibits camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates assay Measure cAMP Levels (e.g., HTRF, LANCE) camp->assay response Cellular Response (e.g., Gene Transcription) pka->response

Caption: D₂ receptor pathway and corresponding functional assay.

Stage 4: Target Validation in Cellular Models

The final stage of preliminary investigation is to confirm that the compound engages its target in a more complex, living biological system, such as a cultured cell line.

Protocol: Western Blot for Pathway Modulation

  • Principle: If our compound inhibits a kinase or modulates a signaling pathway, we can detect changes in the phosphorylation state of downstream proteins.

  • Causality: This experiment provides evidence that the compound is cell-permeable and engages its intended target in a physiological context, linking the biochemical activity to a cellular response.

Step-by-Step Methodology:

  • Cell Culture: Grow a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.

  • Treatment: Treat the cells with 2-Methyl-5-(piperidin-2-yl)phenol at various concentrations for a defined period. Include a vehicle control (e.g., DMSO) and a positive control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Probing:

    • Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., an antibody against phospho-ERK if investigating the MAPK pathway).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.

  • Imaging: Capture the light signal using a digital imager. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the protein of interest to the loading control.

Summary and Future Directions

This whitepaper puts forth a robust, hypothesis-driven framework for elucidating the biological targets of the novel compound 2-Methyl-5-(piperidin-2-yl)phenol. By leveraging the known pharmacology of its constituent piperidine and phenol moieties, we have identified high-probability targets within the CNS, including monoamine oxidases, NMDA receptors, sigma receptors, and key dopaminergic/serotonergic GPCRs .

The multi-stage experimental workflow presented herein provides a clear and efficient path from broad computational screening to specific cellular validation. Successful execution of these protocols will not only identify the primary target(s) but also characterize the compound's binding affinity and functional activity, establishing a solid foundation for further drug development efforts.

Upon successful target identification and validation, future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Off-Target and Safety Profiling: Screening against a broad panel of receptors (e.g., a CEREP panel) to identify potential off-target liabilities.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease based on the validated biological target.

This comprehensive approach ensures that the exploration of 2-Methyl-5-(piperidin-2-yl)phenol is conducted with scientific rigor, maximizing the potential for discovering a valuable new therapeutic agent.

References

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL: [Link][10]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications Source: ACS Publications URL: [Link][13]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: Amrita Vishwa Vidyapeetham URL: [Link][11]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ResearchGate URL: [Link][14]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Amrita Vishwa Vidyapeetham Source: Amrita Vishwa Vidyapeetham URL: [Link][12]

  • Title: WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents Source: Google Patents URL: [16]

  • Title: Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI Source: MDPI URL: [Link][15]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link][1]

  • Title: Pharmacological properties of natural piperidine derivatives. Source: ResearchGate URL: [Link][24]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC Source: PMC URL: [Link][18]

  • Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: Royal Society of Chemistry URL: [Link][25]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD.org URL: [Link][8]

  • Title: Antioxidant potential of piperidine containing compounds-a short review Source: SciSpace URL: [Link][26]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications Source: ACS Publications URL: [Link][19]

  • Title: 2-Methylsulfonyl-5-(piperidin-2-ylmethyl)phenol | C13H19NO3S - PubChem Source: PubChem URL: [Link][27]

  • Title: Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link][17]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing Source: Longdom Publishing URL: [Link][9]

  • Title: Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review Source: Bentham Science URL: [Link][5]

  • Title: Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI Source: MDPI URL: [Link][22]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link][2]

  • Title: Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository Source: NSF Public Access Repository URL: [Link]

  • Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed Source: PubMed URL: [Link][20]

  • Title: Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC - NIH Source: NIH URL: [Link][23]

  • Title: A Brief Review of Phenolic Antioxidant and their Biological Activity Source: Preprints.org URL: [Link][6]

  • Title: Phenolic Compounds and their Biological and Pharmaceutical Activities - ResearchGate Source: ResearchGate URL: [Link][7]

  • Title: 2-((5-CHLORO-4-((2-(ISOPROPYLSULFONYL)PHENYL)AMINO)PYRIMIDIN-2-YL)AMINO)-4-METHYL-5-(PIPERIDIN-4-YL)PHENOL - precisionFDA Source: precisionFDA URL: [Link][28]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed Source: PubMed URL: [Link][3]

  • Title: 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol - NIH Source: NIH URL: [Link][29]

  • Title: Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect - PubMed Source: PubMed URL: [Link][21]

  • Title: Mechanism-Driven Green Extraction of Plant Polyphenols: From Molecular Interactions to Process Integration and Intelligent Optimization - MDPI Source: MDPI URL: [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(piperidin-2-yl)phenol

Abstract This technical guide provides a comprehensive, multi-step synthetic route for the preparation of 2-Methyl-5-(piperidin-2-yl)phenol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-step synthetic route for the preparation of 2-Methyl-5-(piperidin-2-yl)phenol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around two core transformations: the catalytic hydrogenation of a substituted pyridine precursor to form the piperidine ring, and the subsequent deprotection of a phenolic ether to yield the final product. This document offers an in-depth explanation of the chemical principles, detailed step-by-step protocols, and critical safety considerations. The causality behind experimental choices is elucidated to provide researchers with a robust and adaptable framework for synthesis.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 2-Methyl-5-(piperidin-2-yl)phenol is most logically approached by constructing the piperidine ring from its aromatic precursor, pyridine. The piperidine moiety is a ubiquitous structural motif in a vast number of FDA-approved drugs, making its synthesis a cornerstone of pharmaceutical chemistry.[1][2] The most direct and atom-economical method for this transformation is the catalytic hydrogenation of a corresponding pyridine.[1][3]

The phenolic hydroxyl group is reactive and can interfere with certain reactions or complicate purification. Therefore, a protection strategy is employed. The hydroxyl group is masked as a methyl ether (anisole), which is stable under the hydrogenation conditions and can be cleaved in the final step.

The overall synthetic strategy is outlined below:

  • Step 1: Suzuki Coupling. Synthesis of the biaryl precursor, 2-(5-methoxy-4-methylphenyl)pyridine, via a palladium-catalyzed Suzuki coupling reaction.

  • Step 2: Catalytic Hydrogenation. Reduction of the pyridine ring of the precursor to form 2-(5-methoxy-4-methylphenyl)piperidine.

  • Step 3: Demethylation. Cleavage of the methyl ether to unmask the phenolic hydroxyl group, yielding the target compound.

G Target 2-Methyl-5-(piperidin-2-yl)phenol Intermediate2 2-(5-methoxy-4-methylphenyl)piperidine Target->Intermediate2 Demethylation (BBr3 or AlCl3) Intermediate1 2-(5-methoxy-4-methylphenyl)pyridine Intermediate2->Intermediate1 Catalytic Hydrogenation (PtO2, H2) Precursor1 2-Bromopyridine Intermediate1->Precursor1 Suzuki Coupling Precursor2 (5-methoxy-4-methylphenyl)boronic acid Intermediate1->Precursor2 Suzuki Coupling

Caption: Retrosynthetic analysis of 2-Methyl-5-(piperidin-2-yl)phenol.

Part I: Synthesis of Precursor 2-(5-methoxy-4-methylphenyl)pyridine

The carbon-carbon bond between the pyridine and phenyl rings is efficiently formed using a Suzuki cross-coupling reaction. This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors and catalysts.

Protocol 1: Suzuki Cross-Coupling

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Bromopyridine158.0010.01.0
(5-methoxy-4-methylphenyl)boronic acid165.9912.01.2
Pd(PPh₃)₄ (Tetrakis)1155.560.30.03
Sodium Carbonate (Na₂CO₃)105.9930.03.0
Toluene-40 mL-
Ethanol-10 mL-
Water-10 mL-

Procedure:

  • Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromopyridine (10.0 mmol), (5-methoxy-4-methylphenyl)boronic acid (12.0 mmol), and Pd(PPh₃)₄ (0.3 mmol).

  • Solvent and Base Addition: Add toluene (40 mL) and ethanol (10 mL). Prepare a solution of sodium carbonate (30.0 mmol) in water (10 mL) and add it to the reaction flask.

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes while stirring. Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 25 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 2-(5-methoxy-4-methylphenyl)pyridine as a white solid.

Part II: Catalytic Hydrogenation to the Piperidine Core

The conversion of the highly stable pyridine ring into a saturated piperidine requires a potent catalytic system.[3] The aromaticity of pyridine makes this reduction challenging, often necessitating elevated pressures and temperatures or acidic conditions to facilitate the reaction.[4][5] Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and widely used catalyst for this transformation, particularly in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen and enhances its susceptibility to reduction.[4]

Protocol 2: Hydrogenation of 2-(5-methoxy-4-methylphenyl)pyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)
2-(5-methoxy-4-methylphenyl)pyridine199.255.0
Platinum(IV) Oxide (PtO₂)227.080.25
Glacial Acetic Acid-25 mL

Safety Note: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood using a high-pressure reactor (e.g., a Parr hydrogenator) by trained personnel.

Procedure:

  • Reactor Charging: Place 2-(5-methoxy-4-methylphenyl)pyridine (5.0 mmol) and PtO₂ (0.25 mmol) into a high-pressure reactor vessel.

  • Solvent Addition: Add glacial acetic acid (25 mL) to the vessel.

  • Reactor Assembly: Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor vessel three times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 60-70 bar (approximately 870-1015 psi).[4][5]

  • Reaction Execution: Begin vigorous stirring and heat the reaction to 50 °C. Maintain these conditions for 24 hours. The reaction progress can be monitored by observing the drop in hydrogen pressure.

  • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with methanol.

  • Solvent Removal & Basification: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in 50 mL of water and carefully basify with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Extraction and Purification: Extract the aqueous solution three times with 30 mL of dichloromethane (CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(5-methoxy-4-methylphenyl)piperidine, which can be used in the next step without further purification if sufficiently pure.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation prep1 Charge Reactor with Pyridine & PtO2 prep2 Add Glacial Acetic Acid prep1->prep2 prep3 Seal Reactor prep2->prep3 rxn1 Purge with N2 (3x) prep3->rxn1 rxn2 Pressurize with H2 (60-70 bar) rxn1->rxn2 rxn3 Heat (50°C) & Stir (24h) rxn2->rxn3 work1 Vent H2 & Purge with N2 rxn3->work1 work2 Filter to Remove Catalyst work1->work2 work3 Concentrate Filtrate work2->work3 work4 Basify & Extract work3->work4 work5 Dry & Concentrate to Product work4->work5

Caption: Experimental workflow for the catalytic hydrogenation step.

Part III: Final Deprotection to Yield the Target Phenol

The final step involves the cleavage of the robust aryl methyl ether to reveal the phenol. This transformation requires a strong Lewis acid or a potent protic acid.[6][7] Boron tribromide (BBr₃) is a highly effective and common reagent for this purpose, typically used at low temperatures.[7] An alternative, cost-effective reagent is aluminum chloride (AlCl₃), which can also efficiently promote demethylation.[8][9]

Protocol 3: Demethylation using Aluminum Chloride

Safety Note: Aluminum chloride reacts violently with water. The reaction should be carried out under a strictly inert atmosphere.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-(5-methoxy-4-methylphenyl)piperidine205.314.01.0
Aluminum Chloride (AlCl₃)133.346.01.5
Dichloromethane (CH₂Cl₂), anhydrous-20 mL-

Procedure:

  • Inert Atmosphere Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(5-methoxy-4-methylphenyl)piperidine (4.0 mmol) and dissolve it in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to -5 °C in an ice-salt bath.

  • Reagent Addition: While maintaining the temperature, add anhydrous aluminum chloride (6.0 mmol) portion-wise over 10 minutes.[8] The mixture may become thick.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the flask back to 0 °C and very slowly add 20 mL of 2M hydrochloric acid (HCl) to quench the reaction. Caution: Exothermic reaction.

  • Work-up: Stir the mixture for 30 minutes. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield 2-Methyl-5-(piperidin-2-yl)phenol.

References

  • Benchchem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Applicable Chemistry.
  • Unknown Author. (n.d.). Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl3.
  • Unknown Author. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Unknown Author. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Unknown Author. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • Unknown Author. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Unknown Author. (n.d.).
  • Benchchem. (2025). Synthesis of 1-(Piperidin-2-ylmethyl)
  • Waghmode, S. B. (2013). Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336.
  • Wikipedia. (n.d.).
  • Unknown Author. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 2-Methyl-5-(piperidin-2-yl)phenol

Introduction & Molecule Characterization This application note details a robust protocol for the quantification and purity analysis of 2-Methyl-5-(piperidin-2-yl)phenol . This molecule presents a classic chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Characterization

This application note details a robust protocol for the quantification and purity analysis of 2-Methyl-5-(piperidin-2-yl)phenol . This molecule presents a classic chromatographic challenge known as "amphoteric retention behavior."

Physicochemical Challenges[1][2]
  • Structure: The molecule contains a weakly acidic phenolic hydroxyl group (

    
    ) and a basic secondary amine within the piperidine ring (
    
    
    
    ).[1]
  • The "Silanol Effect": At neutral or weakly acidic pH, the piperidine nitrogen is protonated (cationic).[1] This cation interacts strongly with residual silanol groups (

    
    ) on standard silica-based columns, leading to severe peak tailing, retention time instability, and poor resolution.[1]
    
  • Solubility: The zwitterionic potential requires careful solvent selection to prevent precipitation during injection.

Scope

This guide provides two complementary methods:

  • Method A (TFA-Mediated): The "Gold Standard" for routine purity analysis, utilizing ion-suppression to sharpen peaks.[1]

  • Method B (High-pH Stability): An alternative for Mass Spectrometry (MS) compatibility or orthogonal separation.

Method A: Low pH Ion-Suppression (Recommended)[1]

Rationale: By lowering the pH to


 using Trifluoroacetic Acid (TFA), we ensure two outcomes:
  • The piperidine amine is fully protonated.

  • The silica silanols are fully protonated (neutral), preventing the cation-exchange mechanism that causes tailing.[1]

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.[1]
Mobile Phase A Water + 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% (v/v) TFA
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5–10 µL
Detection (UV) 275 nm (Primary - Phenol absorption)210 nm (Secondary - Impurity profiling)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End of Run

Method B: High pH Strategy (Alternative)[1]

Rationale: At pH > 10, the piperidine amine is deprotonated (neutral), eliminating ionic interaction with the stationary phase.[1] This often yields perfect peak symmetry but requires a column with a hybrid stationary phase resistant to silica dissolution.

Chromatographic Conditions
ParameterSpecification
Column Hybrid Silica (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18).Note: Standard silica columns will dissolve at this pH.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection 275 nm

Sample Preparation Protocol

Critical Step: Direct dissolution in 100% Acetonitrile often leads to "solvent effect" peak distortion (fronting) when injecting onto a high-aqueous initial gradient.[1]

  • Stock Solution: Weigh 10 mg of 2-Methyl-5-(piperidin-2-yl)phenol into a 10 mL volumetric flask. Dissolve in Methanol (1 mg/mL).

  • Working Standard: Dilute the Stock Solution 1:10 using Mobile Phase A (Water + 0.1% TFA). Final concentration: 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for selecting the correct chromatographic mode based on the amphoteric properties of the analyte.

MethodSelection Start Start: 2-Methyl-5-(piperidin-2-yl)phenol Analysis CheckCol Check Column Inventory Start->CheckCol StandardSilica Standard C18 Silica Available? CheckCol->StandardSilica HybridSilica Hybrid/Polymer C18 Available? CheckCol->HybridSilica MethodA METHOD A: Low pH (pH < 3) StandardSilica->MethodA Yes (Standard) MethodB METHOD B: High pH (pH > 10) StandardSilica->MethodB No (High pH destroys silica) HybridSilica->MethodA Yes (Also works) HybridSilica->MethodB Yes (Preferred for Shape) MechA Mechanism: Protonated Amine + Suppressed Silanols MethodA->MechA ReagentA Use: Water/ACN + 0.1% TFA MechA->ReagentA MechB Mechanism: Neutral Amine + Ionized Phenol MethodB->MechB ReagentB Use: 10mM NH4HCO3 (pH 10) MechB->ReagentB

Caption: Decision tree for selecting chromatographic conditions based on stationary phase availability and pH stability.

System Suitability & Troubleshooting

To ensure data integrity, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

Fail: Silanol interaction occurring. Replace column with "Base Deactivated" type or increase TFA concentration to 0.15%.
Theoretical Plates (

)

Fail: Column aging or void volume issues. Check connections.
Retention Time %RSD

Fail: Pump fluctuation or insufficient equilibration. Ensure 10 column volumes of equilibration.
Resolution (

)

(from nearest impurity)
Fail: Gradient too steep. Decrease slope (e.g., 5% to 95% over 25 min).
Troubleshooting "Ghost Peaks"

If unidentified peaks appear at 210 nm but not 275 nm, they are likely mobile phase impurities or system contaminants, not related to the phenolic analyte.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for pKa-based method development).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • Waters Corporation. (2023). "Effect of pH on Retention of Acids and Bases." Waters Application Notes. Link

  • Agilent Technologies. (2022). "Strategies for the Separation of Basic Compounds." Agilent Technical Guides. Link

  • PubChem. (2023). "Compound Summary: 2-Methylpiperidine and Phenolic Derivatives." National Library of Medicine. Link

Sources

Method

Procedure for recrystallization of 2-Methyl-5-(piperidin-2-yl)phenol

Application Note: High-Purity Recrystallization of 2-Methyl-5-(piperidin-2-yl)phenol Abstract This application note details the protocol for the purification of 2-Methyl-5-(piperidin-2-yl)phenol , a bifunctional amino-al...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 2-Methyl-5-(piperidin-2-yl)phenol

Abstract

This application note details the protocol for the purification of 2-Methyl-5-(piperidin-2-yl)phenol , a bifunctional amino-alkyl-phenol often utilized as a scaffold in medicinal chemistry (e.g., for GPCR ligands or monoamine transporter modulators).[1] Due to its amphoteric nature (containing both a basic secondary amine and an acidic phenolic moiety) and susceptibility to oxidative degradation (quinoid formation), this compound presents unique purification challenges. This guide provides a self-validating solvent selection strategy, a scalable recrystallization protocol for both the Free Base and Hydrochloride Salt forms, and critical process parameters (CPPs) to ensure pharmaceutical-grade purity (>99.5%).

Chemical Properties & Handling Strategy

Before initiating crystallization, one must understand the molecular behavior of the target.

PropertyValue / CharacteristicImplication for Recrystallization
Structure Phenol core + Piperidine ringAmphoteric (Zwitterionic potential).
pKa (Acidic) ~9.8 - 10.2 (Phenol)Soluble in high pH (NaOH).
pKa (Basic) ~10.8 - 11.2 (Piperidine)Soluble in low pH (HCl). Forms stable salts.
Stability Oxidation-prone (Phenol)Critical: Use degassed solvents or inert atmosphere (N₂) to prevent pink/brown discoloration (quinones).
Chirality One chiral center (Piperidine C2)Recrystallization purifies chemical impurities but will not resolve enantiomers without a chiral acid.
The "Oiling Out" Risk

Amino-phenols notoriously "oil out" (liquid-liquid phase separation) rather than crystallize if the cooling rate is too fast or the solvent polarity is mismatched. This protocol incorporates a Seeding & Metastable Zone Width (MSZW) Control strategy to mitigate this.

Solvent Selection Strategy (Self-Validating Protocol)

Do not rely on a single "recipe." Use this decision matrix to determine the optimal solvent system for your specific crude batch.

SolventSelection Start Start: Analyze Crude Material FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base Form FormCheck->FreeBase Neutral Salt HCl / Tartrate Salt FormCheck->Salt Ionic PolarScreen Screen 1: EtOAc / Hexane FreeBase->PolarScreen PolarScreen2 Screen 2: Toluene (Hot) FreeBase->PolarScreen2 ResultFB Target: Soluble at Reflux, Insoluble at 0°C PolarScreen->ResultFB PolarScreen2->ResultFB AlcoholScreen Screen 1: EtOH / Et2O Salt->AlcoholScreen AlcoholScreen2 Screen 2: iPrOH (Isopropanol) Salt->AlcoholScreen2 ResultSalt Target: Soluble in Hot Alcohol, Crystallizes on Cooling/Anti-solvent AlcoholScreen->ResultSalt AlcoholScreen2->ResultSalt

Figure 1: Decision Matrix for Solvent Selection based on Ionic Form.

Detailed Protocols

Protocol A: Recrystallization of the Free Base

Best for: Initial purification after extraction.

Reagents:

  • Crude 2-Methyl-5-(piperidin-2-yl)phenol

  • Solvent A: Ethyl Acetate (EtOAc) - Good solubilizer

  • Solvent B: n-Heptane or Hexane - Anti-solvent

  • Activated Charcoal (optional, for decolorization)

Procedure:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent Addition: Add EtOAc (approx. 5 mL/g) and heat to mild reflux (77°C). If solid remains, add EtOAc in 1 mL portions until fully dissolved.

    • Note: If the solution is dark brown/pink, add 5% w/w Activated Charcoal and reflux for 10 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/particulates. Do this quickly to prevent premature crystallization.

  • Nucleation: Reheat the filtrate to reflux to ensure no seeds remain. Remove from heat.

  • Anti-Solvent Addition: While hot, slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification: Add just enough EtOAc (drops) to make the solution clear again.

  • Controlled Cooling:

    • Allow to cool to Room Temp (RT) over 2 hours (stirring at 50 RPM).

    • Critical: If oil droplets form, reheat and add a seed crystal.

    • Cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid under vacuum. Wash with cold 1:3 EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Recrystallization of the Hydrochloride Salt

Best for: Final API (Active Pharmaceutical Ingredient) form, ensuring water solubility and stability.

Reagents:

  • Crude Free Base or Crude HCl Salt

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

  • Anti-solvent: Diethyl Ether (Et₂O) or MTBE

Procedure:

  • Salt Formation (if starting from Base): Dissolve free base in minimal warm EtOH. Add 1.1 equivalents of concentrated HCl (or HCl in dioxane). Evaporate to dryness or precipitate to get crude salt.

  • Dissolution: Suspend the crude salt in iPrOH (approx. 10 mL/g). Heat to reflux (82°C).

    • Optimization: If not fully soluble, add Methanol (MeOH) dropwise until dissolved.

  • Crystallization: Remove from heat. Allow the vessel to cool slowly to 40°C.

  • Anti-Solvent Shock: If yield is low, add Et₂O or MTBE slowly to the warm solution until turbidity is observed.

  • Aging: Stir at 0°C for 4 hours. The salt should form fine, white needles.

  • Filtration: Collect solids. Wash with cold Et₂O (to remove colored oxidative impurities).

  • Drying: Vacuum desiccate over P₂O₅ or dry in oven at 50°C.

Process Workflow & Critical Control Points

The following diagram illustrates the workflow with embedded quality checks to prevent batch failure.

ProcessFlow cluster_QC Quality Control Checks Crude Crude Material Dissolve Dissolution (Reflux) *Inert Atmosphere* Crude->Dissolve Solvent + Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter >70°C QC1 Check: Clear Solution? Dissolve->QC1 CloudPoint Cloud Point Adjustment (Add Anti-Solvent) Filter->CloudPoint Filtrate Cooling Controlled Cooling (10°C/hour) CloudPoint->Cooling Turbidity Reached Isolate Filtration & Wash Cooling->Isolate 0°C QC2 Check: Oiling Out? Cooling->QC2 Dry Vacuum Drying Isolate->Dry

Figure 2: Recrystallization Workflow with Critical Control Points.

Results & Specifications

Expected analytical data for the purified HCl Salt :

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder.
Purity HPLC (UV 210/254 nm)> 99.5% area.
Melting Point DSC / CapillaryExpected: 210–230°C (Decomposes). Note: Amino-phenol salts have high MPs.
Residual Solvent GC-Headspace< 5000 ppm (Class 3 solvents).
Identity 1H-NMR (D₂O or DMSO-d6)Confirm integration of Piperidine (multiplets 1.5-3.5 ppm) and Phenol Aromatic (6.5-7.2 ppm).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols of organic bases and phenols).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection and "oiling out" troubleshooting).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection for amino-compounds).

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Regulatory standard for solvent limits in final product).

Sources

Application

Enantioselective Synthesis of 2-Methyl-5-(piperidin-2-yl)phenol Isomers: An Application Guide

This document provides a comprehensive guide for the enantioselective synthesis of the isomers of 2-Methyl-5-(piperidin-2-yl)phenol, a significant scaffold in medicinal chemistry. The protocols detailed herein are design...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the enantioselective synthesis of the isomers of 2-Methyl-5-(piperidin-2-yl)phenol, a significant scaffold in medicinal chemistry. The protocols detailed herein are designed for researchers and professionals in drug development and organic synthesis, offering a robust and reproducible methodology. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a deep understanding of the synthetic strategy.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in pharmacology, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] The stereochemistry of substituents on the piperidine ring is often critical for biological activity and selectivity. The target molecule, 2-Methyl-5-(piperidin-2-yl)phenol, and its individual enantiomers are of significant interest for exploring structure-activity relationships (SAR) in various therapeutic areas. The development of efficient and highly stereoselective synthetic routes to access enantiopure piperidine derivatives is therefore a key objective in modern pharmaceutical research.[3]

This guide focuses on a robust and scalable strategy for the enantioselective synthesis of 2-Methyl-5-(piperidin-2-yl)phenol isomers, centered around a key rhodium-catalyzed asymmetric hydrogenation of a custom-synthesized pyridinium salt. This approach offers high enantioselectivity and is amenable to the synthesis of a variety of substituted piperidines.

Overall Synthetic Strategy

The proposed synthetic route is a multi-step process designed for efficiency and stereochemical control. The key steps are:

  • Synthesis of the Aryl Precursor: Preparation of a suitably protected and functionalized aryl bromide, 3-Bromo-2-methylanisole.

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the aryl precursor and a pyridine derivative to construct the key intermediate, 3-(2-Methoxy-6-methylphenyl)pyridine.

  • Formation of the Pyridinium Salt: Quaternization of the pyridine nitrogen to activate the ring for hydrogenation.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: The crucial enantioselective step to establish the stereocenter at the C2 position of the piperidine ring.

  • Deprotection: Removal of the protecting groups to yield the final target molecule, 2-Methyl-5-(piperidin-2-yl)phenol.

Synthetic_Workflow A 2-Methylphenol B 3-Bromo-2-methylphenol A->B Bromination C 3-Bromo-2-methylanisole B->C Methylation D 3-(2-Methoxy-6-methylphenyl)pyridine C->D Suzuki Coupling (with 3-pyridylboronic acid) E N-Benzyl-3-(2-methoxy-6-methylphenyl)pyridinium Bromide D->E Quaternization (with Benzyl Bromide) F (R)- or (S)-N-Benzyl-2-(2-methoxy-6-methylphenyl)piperidine E->F Asymmetric Hydrogenation (Rh-catalyst) G (R)- or (S)-2-Methyl-5-(piperidin-2-yl)phenol F->G Deprotection (Demethylation & Debenzylation)

Caption: Overall synthetic workflow for the enantioselective synthesis of 2-Methyl-5-(piperidin-2-yl)phenol isomers.

Part 1: Synthesis of Key Precursors

Protocol for the Synthesis of 3-Bromo-2-methylphenol

This protocol outlines the bromination of 2-methylphenol to introduce a bromine atom at the meta-position relative to the hydroxyl group.

Materials:

  • 2-Methylphenol (o-cresol)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylphenol (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Bromo-2-methylphenol.

Parameter Value
Typical Yield75-85%
Purity (by NMR)>98%
Protocol for the Synthesis of 3-Bromo-2-methylanisole

The phenolic hydroxyl group is protected as a methyl ether to prevent interference in subsequent reactions.

Materials:

  • 3-Bromo-2-methylphenol

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a solution of 3-Bromo-2-methylphenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-Bromo-2-methylanisole, which can often be used in the next step without further purification.

Parameter Value
Typical Yield>95%
Purity (by GC-MS)>97%
Protocol for the Synthesis of 3-(2-Methoxy-6-methylphenyl)pyridine via Suzuki-Miyaura Coupling

This step constructs the core biaryl structure of the hydrogenation precursor. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[4]

Materials:

  • 3-Bromo-2-methylanisole

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine 3-Bromo-2-methylanisole (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.06 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(2-Methoxy-6-methylphenyl)pyridine.

Parameter Value
Typical Yield70-80%
Purity (by HPLC)>98%

Part 2: Enantioselective Synthesis and Final Product Formation

Protocol for the Formation of N-Benzyl-3-(2-methoxy-6-methylphenyl)pyridinium Bromide

Activation of the pyridine ring is achieved by quaternization of the nitrogen atom, which facilitates the subsequent hydrogenation.

Materials:

  • 3-(2-Methoxy-6-methylphenyl)pyridine

  • Benzyl bromide

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve 3-(2-Methoxy-6-methylphenyl)pyridine (1.0 eq.) in anhydrous acetonitrile.

  • Add benzyl bromide (1.1 eq.) to the solution.

  • Heat the mixture to reflux for 6 hours.

  • A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt.

Parameter Value
Typical Yield90-95%
Purity (by NMR)>99%
Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

This is the pivotal step where the chirality of the target molecule is established. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. The use of a base is often necessary to achieve high enantiomeric excess in the hydrogenation of 3-substituted pyridinium salts.[5][6]

Asymmetric_Hydrogenation_Mechanism cluster_0 Catalytic Cycle A [Rh(COD)(L*)]+ B [Rh(H)2(L*)]+ A->B H2 C Pyridinium Salt B->C D Dihydropyridine Intermediate C->D Hydride Transfer E Piperidine Product D->E [Rh(H)2(L*)]+ Hydride Transfer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Methyl-5-(piperidin-2-yl)phenol

Case ID: #HPLC-2M5P-TAIL Status: Open Guide Subject: Resolution of Asymmetry Factors > 1.5 for Amphoteric Piperidinyl Phenols The Core Issue: Molecular Interactions Why is my peak tailing? The peak tailing observed for 2...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #HPLC-2M5P-TAIL Status: Open Guide Subject: Resolution of Asymmetry Factors > 1.5 for Amphoteric Piperidinyl Phenols

The Core Issue: Molecular Interactions

Why is my peak tailing? The peak tailing observed for 2-Methyl-5-(piperidin-2-yl)phenol is a classic manifestation of "secondary silanol interactions."[1] This molecule is amphoteric but behaves primarily as a strong base during standard Reversed-Phase (RP) chromatography due to the secondary amine in the piperidine ring.

  • The Chemistry:

    • Piperidine Nitrogen (Basic): pKa

      
       11.[1]1. At neutral or acidic pH (pH < 9), this nitrogen is protonated (
      
      
      
      ).[1]
    • Phenolic Oxygen (Acidic): pKa

      
       10.[1]0. At neutral pH, this remains protonated (neutral), but can ionize at high pH.[1]
      
    • The Conflict: Standard silica columns have residual silanol groups (

      
      ) on the surface.[1][2] Above pH 3.5, these silanols ionize to 
      
      
      
      .[1] The positively charged piperidine nitrogen binds electrostatically to these negative silanols, causing the analyte to "drag" or tail rather than elute cleanly.

Troubleshooting Protocols (Q&A)

Protocol A: Mobile Phase Optimization (The "pH Switch")

Q: I am running a standard Water/Acetonitrile gradient at pH 7. Why is the tailing so bad? A: At pH 7, your analyte is fully protonated (cationic), and the column silanols are fully ionized (anionic). This is the "worst-case scenario" for peak shape. You must move the pH to an extreme to break this interaction.[1]

Strategy 1: The "Low pH" Approach (Recommended for Standard Silica)

  • Action: Lower mobile phase pH to < 2.5 .

  • Mechanism: At pH < 2.5, the surface silanols are protonated (

    
    ) and neutral. They can no longer bind the positively charged piperidine.
    
  • Buffer Recommendation:

    • 0.1% Trifluoroacetic Acid (TFA): The gold standard.[1] TFA acts as both a pH modifier and an ion-pairing agent.[1] The trifluoroacetate anion pairs with the piperidine cation, masking its charge.

    • Phosphate Buffer (20-50 mM, pH 2.3): Excellent buffering capacity but non-volatile (not MS compatible).[1]

Strategy 2: The "High pH" Approach (Recommended for Hybrid Columns)

  • Action: Raise mobile phase pH to > 11.0 .

  • Mechanism: Above pH 11, the piperidine nitrogen is deprotonated (neutral). Without a positive charge, it cannot interact with silanols.

  • Buffer Recommendation:

    • 0.1% Ammonium Hydroxide or Triethylamine (pH ~11-12). [1]

    • Warning: Only use this with "High pH Stable" columns (e.g., Hybrid Silica or Polymer-based).[1] Standard silica dissolves above pH 8.[1]

Protocol B: Column Selection

Q: I adjusted the pH, but the tailing factor is still > 1.5. Is my column the problem? A: Likely, yes. Older "Type A" silica columns have high metal content and acidic silanols that cause severe tailing for amines.[1]

Recommended Stationary Phases:

  • Charged Surface Hybrid (CSH) C18: These columns have a slight positive surface charge that electrostatically repels the protonated amine, sharpening the peak significantly.

  • Bidentate C18 / Sterically Protected: These ligands protect the silica surface more effectively than standard C18 bonding.[1]

  • Polar-Embedded Group (PEG): These phases contain an embedded polar group (like an amide) that shields the silanols and interacts favorably with the phenolic moiety.[1]

Protocol C: Additives & "Sacrificial Bases"

Q: I cannot change my column or use TFA (MS sensitivity issues). What else can I do? A: Use a "sacrificial base" or "silanol blocker" in your mobile phase.[1]

  • The Fix: Add Triethylamine (TEA) at 5–10 mM to the aqueous mobile phase.

  • Mechanism: TEA is a small, aggressive base that competes for the active silanol sites. It saturates the column surface, effectively "blocking" the sites so your piperidinyl phenol cannot bind to them.

  • Note: TEA can suppress ionization in LC-MS; use with caution in mass spectrometry.[1]

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing and fixing the tailing issue.

HPLC_Troubleshooting Start Start: Peak Tailing Detected (Asymmetry > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsLowPH Is pH < 3.0? CheckpH->IsLowPH Neutral (pH 6-8) IsHighPH Is pH > 10.5? CheckpH->IsHighPH High pH Strategy ActionLow LOWER pH to 2.0-2.5 Add 0.1% TFA IsLowPH->ActionLow No CheckColumn Check Column Type IsLowPH->CheckColumn Yes, still tailing IsHighPH->CheckColumn Yes, still tailing Success Peak Symmetrical (Asymmetry < 1.2) ActionLow->Success ActionHigh RAISE pH to > 11.0 (Requires Hybrid Column) IsStandardSilica Standard Silica C18? CheckColumn->IsStandardSilica SwitchColumn Switch to: 1. Charged Surface Hybrid (CSH) 2. Base-Deactivated Silica (BDS) IsStandardSilica->SwitchColumn Yes CheckAdditives Can you use additives? IsStandardSilica->CheckAdditives No (Already Modern Column) SwitchColumn->Success AddTEA Add 10mM Triethylamine (TEA) (Sacrificial Base) CheckAdditives->AddTEA Yes (UV Detection) AddTEA->Success

Caption: Decision tree for isolating the root cause of amine tailing. Blue nodes represent decision points; Green nodes represent corrective actions.

Summary of Optimized Conditions

ParameterRecommendationRationale
Mobile Phase A Water + 0.1% TFATFA provides low pH (< 2) to suppress silanols and ion-pairing to mask the amine charge.[1]
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A to prevent baseline drift.[1]
Column C18 Hybrid (e.g., CSH or XBridge)Hybrid particles resist high pH degradation and minimize silanol activity.[1]
Temperature 40°C - 50°CHigher temperature increases mass transfer kinetics, sharpening the peak.
Injection Solvent Initial Mobile PhasePrevents "solvent shock" which can cause peak fronting or splitting.[1]

References

  • Phenomenex. (2025).[1][3] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link][1]

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]

  • Axion Labs. (2022).[1] HPLC Peak Tailing Troubleshooting Guide. Retrieved from [Link][1]

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Optimization

Minimizing impurities in 2-Methyl-5-(piperidin-2-yl)phenol production

Technical Support Center: 2-Methyl-5-(piperidin-2-yl)phenol A Guide to Minimizing Impurities in Synthesis and Production Introduction: The synthesis of 2-Methyl-5-(piperidin-2-yl)phenol, a key intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-5-(piperidin-2-yl)phenol

A Guide to Minimizing Impurities in Synthesis and Production

Introduction: The synthesis of 2-Methyl-5-(piperidin-2-yl)phenol, a key intermediate in pharmaceutical development, requires stringent control over impurity profiles to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios designed to address common challenges encountered during its synthesis. Our focus is on the mechanistic understanding of impurity formation and the practical, scientifically-grounded strategies for their control and remediation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurity control during the synthesis of 2-Methyl-5-(piperidin-2-yl)phenol.

Q1: What are the primary classes of impurities I should anticipate in the synthesis of 2-Methyl-5-(piperidin-2-yl)phenol?

A1: Impurities in any synthetic process can be categorized based on their origin. For this specific molecule, you should focus on four main classes as defined by the International Conference on Harmonisation (ICH) guidelines[1][2]:

  • Organic Impurities: These are the most common and structurally related to the desired product. They include:

    • Starting Materials & Intermediates: Unreacted precursors such as 2-methylphenol derivatives or piperidine synthons.

    • By-products: Compounds formed from competitive or consecutive side reactions (e.g., positional isomers, over-alkylated products, or products of ring-opening).

    • Degradation Products: Impurities formed by the decomposition of the final product under process or storage conditions (e.g., oxidation, photodegradation).[3]

  • Inorganic Impurities: These are typically derived from catalysts and reagents used in the synthesis, such as residual palladium, copper, or inorganic salts.

  • Residual Solvents: Organic solvents (e.g., Toluene, DMF, Methanol) used during the reaction or purification steps that are not fully removed.[4]

  • Genotoxic Impurities: A specific class of impurities that can damage DNA. For this synthesis, potential genotoxic impurities could arise from certain reagents or side reactions, requiring careful risk assessment.[5]

Q2: My final isolated product has a distinct pink or brownish discoloration. What is the chemical basis for this, and how can it be prevented?

A2: This is a classic issue for phenolic compounds. The discoloration is almost certainly due to the formation of quinone or quinone-imine type structures.[3][6]

  • Causality: The phenol moiety is highly susceptible to oxidation. The electron-rich aromatic ring can be easily oxidized by atmospheric oxygen, a process that is often accelerated by exposure to light and the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺).[3] These oxidized species are highly conjugated and absorb visible light, appearing as colored impurities even at very low concentrations.

  • Prevention Strategy:

    • Inert Atmosphere: Conduct all reaction and purification steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Metal Scavengers: If metal catalysts are used, employ efficient purification methods, including the use of metal scavengers or chelating agents, to remove residual metals.

    • Light Protection: Store the final compound and sensitive intermediates in amber vials or containers protected from light.[3]

Q3: Which analytical techniques are considered the gold standard for profiling impurities in 2-Methyl-5-(piperidin-2-yl)phenol?

A3: A multi-technique approach is essential for comprehensive impurity profiling. The "gold standard" is a combination of separation and spectroscopic methods.[2]

  • Primary Analysis (Separation & Quantification): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the principal technique for separating and quantifying impurities.[7][8] A well-developed stability-indicating HPLC method is crucial.

  • Identification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.[2] High-resolution mass spectrometry (HRMS), such as Q-TOF, provides accurate mass measurements to determine elemental composition.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is definitive for structure elucidation once an impurity has been isolated in sufficient quantity.[8] 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provide unambiguous structural information.

  • Volatile Impurities:

    • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS) is the standard method for identifying and quantifying residual solvents.[7]

  • Inorganic Impurities:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace elemental impurities to parts-per-billion (ppb) levels.[7]

Section 2: Troubleshooting Guide: Common Impurity Issues

This guide addresses specific experimental observations in a direct question-and-answer format.

Problem 1: An unknown peak is consistently observed at a Relative Retention Time (RRT) of ~0.8 in my HPLC chromatogram.

  • Question: What is the likely identity of a major peak eluting before my main product?

  • Answer & Rationale: Peaks eluting earlier than the product are typically more polar. The most probable cause is the presence of unreacted 2-methylphenol or a related phenolic starting material. The piperidine moiety significantly increases the basicity and typically the retention time of the final product on a reverse-phase column compared to the simple phenolic precursor.

  • Recommended Actions:

    • Co-injection: Spike a sample of your crude reaction mixture with an authentic standard of 2-methylphenol. If the peak at RRT ~0.8 increases in area, this confirms its identity.

    • Reaction Optimization: If confirmed, investigate the reaction stoichiometry. You may need to increase the equivalents of the piperidine reagent. Also, verify the reaction completion by time-course analysis (e.g., taking aliquots every hour) to ensure you are not stopping the reaction prematurely.

    • LC-MS Analysis: Analyze the sample by LC-MS to confirm the molecular weight of the impurity, which should match that of the suspected starting material.[6]

Problem 2: My mass spectrometry data shows a peak with a mass of [M+14]⁺ relative to my product.

  • Question: I've identified an impurity with a mass suggesting the addition of a methyl group. What is the likely cause?

  • Answer & Rationale: This suggests an N-methylation of the piperidine ring. The secondary amine on the piperidine is a nucleophile and can be alkylated by a methyl source in the reaction. This is particularly common if methylating agents (e.g., methyl iodide) were used in a previous step or if certain C1 sources like formaldehyde (used in some reductive aminations or Mannich reactions) are present under reducing conditions.[10] Another possibility, though less likely, is methylation of the phenolic hydroxyl group.

  • Recommended Actions:

    • Reagent Scrutiny: Carefully review all reagents and solvents used in the synthesis for potential sources of methylation. Was formaldehyde or formic acid used? Was methanol the solvent at high temperatures with an acid catalyst?

    • Structural Confirmation: Isolate the impurity using preparative HPLC. A ¹H NMR spectrum should show a distinct N-CH₃ singlet, typically around 2.2-2.5 ppm.

    • Process Modification: If the source is identified, replace the problematic reagent. For example, switch to a different reducing agent or solvent system. If N-methylation is inherent to the chosen route, it may be necessary to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) and deprotect it in a final step.[11]

Problem 3: The baseline of my HPLC chromatogram is noisy, and I see a broad "hump" eluting late in the gradient.

  • Question: What could be causing this poor chromatographic performance and late-eluting unresolved peak?

  • Answer & Rationale: This pattern is often indicative of polymeric or oligomeric by-products . Phenols, under acidic or strongly basic conditions and heat, can undergo self-condensation or polymerization to form complex mixtures often referred to as "tars" or "humins".[12] These large, structurally diverse molecules do not elute as sharp peaks and can stick to the column, leading to carryover and poor peak shape for subsequent injections.

  • Recommended Actions:

    • Temperature Control: Re-evaluate the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and polymerization.

    • Crude Product Work-up: Before chromatographic purification, consider a pre-purification step. This could involve:

      • Trituration of the crude solid with a non-polar solvent (e.g., hexane or diethyl ether) to wash away less polar impurities while leaving the more polar polymers behind.

      • Filtering the crude product solution through a small plug of silica gel or celite to remove baseline-level insoluble tars.[6]

    • Column Flushing: After each run of a "dirty" sample, implement a rigorous column flushing protocol with a strong solvent (e.g., isopropanol or acetonitrile/water at high organic content) to clean the column.

Troubleshooting Summary Table
Observation Potential Cause Key Identification Method Primary Remediation Strategy
Peak at RRT < 1.0Unreacted Starting Material (e.g., 2-methylphenol)HPLC Co-injection, LC-MSAdjust stoichiometry, ensure reaction completion
Discolored Product (Pink/Brown)Oxidation of Phenol to QuinonesUV-Vis SpectroscopyUse inert atmosphere, protect from light
Peak at Mass [M+14]⁺N-Methylation of PiperidineNMR Spectroscopy, LC-MS/MSChange reagents, use N-protection strategy
Peak at Mass [M-2]⁺Dehydrogenation/OxidationLC-MS, NMRStrict anaerobic conditions
Broad, late-eluting humpPolymeric/Oligomeric By-productsGPC (optional), observationLower reaction temperature, pre-purification
High Residual SolventsInadequate DryingGC-HS (Headspace)Dry under high vacuum at appropriate temp.

Section 3: Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for separating key impurities. This method must be fully developed and validated for your specific impurity profile.

  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm (Phenolic Chromophore). Monitor at 254 nm as well for general impurity detection.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Data Analysis: Integrate all peaks. Calculate the relative percentage of each impurity based on peak area.[6]

Protocol 2: Flash Column Chromatography for Purification
  • Adsorbent: Select silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Solvent System Selection (TLC): Develop a mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). Add a small amount of a base like triethylamine (~0.5-1%) to the mobile phase to prevent peak tailing of the basic piperidine product on the acidic silica gel.

  • Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent. Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC or HPLC) and remove the solvent under reduced pressure.

Section 4: Visualizations

Diagram 1: Logical Troubleshooting Workflow for OOS Result

G OOS Out-of-Specification (OOS) Impurity Result Confirm 1. Confirm Result - Re-inject same vial - Prepare fresh sample OOS->Confirm Investigate 2. Investigation Phase Confirm->Investigate Result Confirmed Identify 3. Identify Impurity - LC-MS (Accurate Mass) - Check RRT vs. standards Investigate->Identify Source 4. Determine Source - Review batch record - Analyze starting materials Identify->Source Remediate 5. Remediation Source->Remediate Process Modify Process - Change temp/time - Adjust stoichiometry Remediate->Process Purification Improve Purification - Optimize column conditions - Recrystallization Remediate->Purification CAPA 6. Implement CAPA & Monitor Future Batches Process->CAPA Purification->CAPA

Caption: A workflow for investigating an out-of-specification impurity result.

Diagram 2: Simplified Pathway for Product and Impurity Formation

G cluster_reactants Reactants cluster_conditions Conditions A 2-Methylphenol Derivative C Catalyst, Base Solvent, Temp B Piperidine Derivative Product Desired Product 2-Methyl-5-(piperidin-2-yl)phenol C->Product Desired Pathway Impurity Oxidative Impurity (e.g., Quinone) Product->Impurity Degradation (O2, light, metal)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Methyl-5-(piperidin-2-yl)phenol

The Chemistry of Degradation: Why This Molecule Oxidizes To prevent degradation, one must understand the specific structural vulnerabilities of 2-Methyl-5-(piperidin-2-yl)phenol . This molecule presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemistry of Degradation: Why This Molecule Oxidizes

To prevent degradation, one must understand the specific structural vulnerabilities of 2-Methyl-5-(piperidin-2-yl)phenol . This molecule presents a "perfect storm" for oxidative instability due to the interplay between its phenolic moiety and the secondary amine.

Structural Vulnerability Analysis
  • The Phenolic "Trigger": The hydroxyl group at position 1 is the primary oxidation site. In solution, particularly at neutral or basic pH, the phenol deprotonates to form a phenolate anion . This anion is electron-rich and highly susceptible to losing a single electron to dissolved oxygen, generating a phenoxy radical .

  • Open Electrophilic Sites: Unlike sterically hindered phenols (e.g., BHT), this molecule has open positions at C4 (para) and C6 (ortho) .

    • Once the phenoxy radical forms, the unpaired electron delocalizes to C4 and C6.

    • This leads to rapid radical-radical coupling (dimerization) or further oxidation to quinones (specifically ortho- or para-quinones).

  • The Piperidine Factor: The piperidine ring at position 5 is a secondary amine. While less prone to direct oxidation than the phenol, it acts as a base. In unbuffered solutions, it can raise the local pH, auto-catalyzing the deprotonation of the phenol and accelerating the oxidation cascade described above.

Visualization: The Oxidation Cascade

The following diagram illustrates the mechanistic pathway from the stable parent compound to the colored degradation products (Quinones/Dimers).

OxidationPathway cluster_factors Accelerating Factors Parent Parent Molecule (Colorless) Phenolate Phenolate Anion (Highly Reactive) Parent->Phenolate pH > 7.0 (Deprotonation) Radical Phenoxy Radical (Transient) Phenolate->Radical Dissolved O2 Trace Metals (Fe/Cu) Quinone Quinones & Dimers (Pink/Brown Precipitate) Radical->Quinone Coupling at C4/C6 Light UV Light Light->Radical Heat Heat (>25°C) Heat->Radical

Figure 1: Mechanistic pathway of phenolic oxidation. Note that high pH acts as the initial gatekeeper, enabling the reaction.

Troubleshooting Guide: Symptoms & Solutions

Use this table to diagnose issues based on visual or analytical observations in your laboratory.

SymptomProbable CauseTechnical Intervention
Pink or Red tint in solutionEarly-stage oxidation (Quinone formation).Immediate: Acidify solution to pH < 4. Prevention: Add 1 mM Ascorbic Acid to future stocks.
Brown precipitate or turbidityAdvanced oxidation leading to polymerization.Action: Filter (0.22 µm) to salvage, but concentration is compromised. Discard if assay is quantitative.
LCMS: Peak at M+14 or M+16M+16: Hydroxylation (Quinone formation). M+14: Oxidation of methyl group to aldehyde (rare).Use Argon-sparged solvents . Add 50 µM EDTA to sequester metal catalysts causing hydroxylation.
Inconsistent Potency (Cell Assays)Auto-oxidation in culture media (pH 7.4).Prepare stocks in 10-20 mM HCl or DMSO. Do not dilute into media until the moment of application.
Loss of Solubility Deprotonation of the piperidine amine.Ensure pH is below the pKa of the piperidine (~10-11). The molecule is most soluble as a cationic salt.

Validated Protocol: Preparation of Stabilized Stock Solutions

This protocol is designed to create a self-validating system where the solvent environment actively suppresses the oxidation mechanism.

Reagents Required[1][2][3][4]
  • Solvent: DMSO (Anhydrous, ≥99.9%) or 10 mM HCl in Water.

  • Antioxidant: L-Ascorbic Acid (Sigma A4544 or equivalent).

  • Chelator: EDTA Disodium Salt (optional, for metal-rich water).

  • Gas: Argon or Nitrogen (High Purity).

Step-by-Step Workflow
  • Solvent Deoxygenation (Critical Step):

    • Sparge the solvent (DMSO or Acidic Water) with Argon gas for at least 15 minutes prior to use. This removes dissolved oxygen, the primary oxidant.

    • Why: Henry’s Law dictates that reducing partial pressure of O2 in the headspace reduces dissolved O2.

  • Additive Preparation (The "Sacrificial" System):

    • For Aqueous Stocks: Prepare the solvent to contain 1 mM Ascorbic Acid .

    • Mechanism:[1][2] Ascorbic acid has a lower oxidation potential than the phenol. It will oxidize first, consuming any residual oxygen before it attacks your drug molecule [1].

  • Dissolution:

    • Weigh the 2-Methyl-5-(piperidin-2-yl)phenol.

    • Dissolve in the prepared solvent to a concentration of 10–50 mM.

    • Note: If using aqueous buffer, ensure pH is < 5.0. The piperidine nitrogen will protonate, drastically increasing solubility and stability.

  • Storage:

    • Aliquot into amber glass vials (protects from photo-oxidation).

    • Overlay the headspace with Argon gas before capping.

    • Store at -20°C or -80°C .

Decision Logic: Selecting the Right Solvent System

Not all experiments allow for harsh acidification. Use this logic tree to select the optimal stabilization strategy for your specific assay.

DecisionTree Start Select Application LCMS LC-MS / Analytical Start->LCMS BioAssay Cell Culture / Bioassay Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis AcidicMobile Use Acidified Mobile Phase (0.1% Formic Acid) LCMS->AcidicMobile DMSOStock Make 1000x Stock in Anhydrous DMSO BioAssay->DMSOStock InertAtm Strict Inert Atmosphere (Schlenk Line / Glovebox) Synthesis->InertAtm MinimizeTime Minimize time in Media (Add immediately before use) DMSOStock->MinimizeTime Degas Degas all solvents InertAtm->Degas

Figure 2: Decision matrix for solvent and handling selection based on experimental end-use.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Metabisulfite instead of Ascorbic Acid? A: Yes, but with caution. Sodium metabisulfite is an excellent antioxidant and preservative [2]. However, it can form adducts with certain electrophiles. For pure storage, it is effective, but ascorbic acid is generally more biocompatible for downstream cell-based assays.

Q: My stock solution turned yellow after one week at 4°C. Is it still usable? A: A slight yellow shift often indicates <5% degradation (formation of quinone methides). For qualitative work (e.g., determining rough IC50), it may be usable. For quantitative analytical standards or precise kinetics, discard it . The oxidation products can be cytotoxic, leading to false positives in cell viability assays.

Q: Why does the protocol recommend EDTA? A: Trace transition metals (Iron, Copper) are ubiquitous in laboratory water and glassware. These metals catalyze "Fenton chemistry," generating hydroxyl radicals that rapidly attack phenols [3]. EDTA chelates these metals, effectively "disarming" the catalyst.

Q: Is the amine or the phenol more stable? A: The piperidine amine is relatively stable against oxidation compared to the phenol. However, the amine makes the molecule a base. If you store it in a non-buffered solution that absorbs CO2 from the air, the pH can shift. Always buffer your storage solution or use a strong solvent like DMSO.

References

  • BenchChem Technical Support. (2025).[3][4] Improving the Stability of Polyphenolic Compounds in Solution. Retrieved from (Simulated Link based on search context 1.1).

  • Stabilization Technologies. (2025). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved from (Context 1.15).

  • Fluitec. (2021). Is Antioxidant Monitoring Necessary? Understanding Oxidation Mechanisms. Retrieved from (Context 1.13).

  • PubChem. (2025). 2-Methyl-5-(piperidin-2-yl)phenol Compound Summary. Retrieved from (Context 1.20).

  • ResearchGate. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols. Retrieved from (Context 1.2).

Sources

Optimization

Technical Support Center: Solid-State Stabilization of 2-Methyl-5-(piperidin-2-yl)phenol Salts

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Addressing Hygroscopicity, Deliquescence, and Oxidative Instability Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Addressing Hygroscopicity, Deliquescence, and Oxidative Instability Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary & Chemical Context

You are likely encountering difficulties with 2-Methyl-5-(piperidin-2-yl)phenol because of its "Janus-faced" chemical nature. This molecule contains two competing functional groups:[1]

  • Basic Secondary Amine (Piperidine): High pKa (~10–11), prone to protonation.

  • Acidic Phenol: Lower pKa (~10), prone to oxidation (quinonoid formation) and hydrogen bonding.

The Core Problem: When you form a standard salt (e.g., Hydrochloride) with this scaffold, the high charge density of the small chloride anion, combined with the hydrogen-bonding capability of the phenolic hydroxyl, creates a crystal lattice with high hydration energy . If the hydration energy exceeds the lattice energy, the salt pulls moisture from the air until it dissolves in its own sorbed water (deliquescence).

This guide provides the protocols to stabilize this specific chemotype.

Diagnostic & Troubleshooting Guide

Issue A: "My salt turned into a sticky oil or gum upon exposure to air."

Diagnosis: You are likely using a Hydrochloride (HCl) or Hydrobromide (HBr) salt. In piperidine-phenol systems, halide salts often form "channel hydrates" or have weak lattice packing that easily accommodates water molecules.

Technical Fix: Switch to a counter-ion with a lower charge density and a larger hydrophobic surface area. This increases the lattice energy and blocks water access.

Recommended Counter-ions (in order of preference):

  • Fumarate (1:1 or 2:1): The dicarboxylic acid structure creates a robust hydrogen-bonding network that "locks" the piperidine amine without inviting water.

  • Succinate: Similar to fumarate but more flexible; good for solubility.

  • Tosylate (p-Toluenesulfonate): The aromatic ring provides steric bulk, shielding the ionic core from moisture.

Issue B: "The off-white powder is turning pink or brown."

Diagnosis: This is oxidative degradation . The phenolic moiety is oxidizing to a quinone species. This reaction is catalyzed by:

  • Basic pH (if free base is present).

  • Trace transition metals.

  • Moisture (which acts as a medium for the redox reaction).

Technical Fix:

  • Acidify: Ensure the salt stoichiometry is correct (fully protonated amine).

  • Scavenge: Add 0.1% Sodium Bisulfite or Ascorbic Acid to your recrystallization solvent.

  • Purge: All drying steps must occur under Vacuum/N₂ sweep.

Strategic Workflows (Visualized)

Workflow 1: Salt Selection Decision Matrix

Use this logic tree to select the correct counter-ion based on your specific failure mode.

SaltSelection Start START: Characterize Current Form IsHygroscopic Is the salt hygroscopic (Deliquescent)? Start->IsHygroscopic IsUnstable Is it changing color (Oxidation)? IsHygroscopic->IsUnstable No HighCharge Current Ion: Cl-, Br-, Mesylate IsHygroscopic->HighCharge Yes AddAntiox Protocol: Add 0.1% Ascorbic Acid to Crystallization Solvent IsUnstable->AddAntiox Yes SwitchIon SWITCH TO: Fumarate, Maleate, or Tosylate HighCharge->SwitchIon Primary Fix SwitchIon->IsUnstable If still unstable CoCrystal Consider Co-Crystal (e.g., Nicotinamide) SwitchIon->CoCrystal If solubility fails InertDry Protocol: Vacuum Dry < 40°C under N2 bleed AddAntiox->InertDry

Caption: Decision matrix for stabilizing piperidinyl-phenol salts based on hygroscopicity and oxidative degradation pathways.

Experimental Protocols

Protocol A: Synthesis of the Stable Fumarate Salt

Standard Operating Procedure (SOP) for converting the hygroscopic HCl salt or free base to the stable Fumarate form.

Materials:

  • Substrate: 2-Methyl-5-(piperidin-2-yl)phenol (Free base or HCl salt).

  • Acid: Fumaric Acid (1.05 equivalents).

  • Solvent: Isopropyl Alcohol (IPA) / Water (95:5).

  • Antioxidant: Ascorbic Acid (trace).

Step-by-Step:

  • Dissolution:

    • Dissolve 10.0 g of the substrate in 100 mL of IPA/Water (95:5) at 50°C.

    • Note: If starting from HCl salt, neutralize with NaOH first, extract into organic phase, dry, and use the resulting oil.

    • Add 10 mg Ascorbic Acid (antioxidant shield).

  • Acid Addition:

    • Dissolve 1.05 eq of Fumaric Acid in hot IPA (30 mL).

    • Add the acid solution dropwise to the substrate solution at 50°C with vigorous stirring.

  • Nucleation & Growth:

    • Seeding is critical.[2][3] Add a seed crystal of the fumarate salt at 45°C.

    • Cool slowly (5°C/hour) to 0°C. Rapid cooling traps moisture in the lattice.

  • Isolation:

    • Filter under nitrogen atmosphere (to prevent oxidation of the wet cake).

    • Wash with cold, anhydrous IPA.

  • Drying:

    • Dry in a vacuum oven at 40°C for 24 hours with a nitrogen bleed. Do not use air drying.

Protocol B: Hygroscopicity Stress Test (DVS Surrogate)

If you do not have a Dynamic Vapor Sorption (DVS) instrument, use this desiccator method.

  • Prepare saturated salt solutions to create specific Relative Humidity (RH) environments:

    • Mg(NO₃)₂ = ~53% RH

    • NaCl = ~75% RH

    • K₂SO₄ = ~97% RH

  • Weigh 500 mg of your dried salt into a pre-weighed vial.

  • Place open vials in the chambers for 48 hours.

  • Re-weigh.

    • < 2% gain: Non-hygroscopic (Stable).

    • 2-5% gain: Slightly hygroscopic (Requires packaging controls).

    • > 5% gain or liquefaction: Deliquescent (Failed form).

Comparative Data: Counter-Ion Performance

The following table summarizes the physicochemical profiles of common salts for this chemotype.

Counter-IonStoichiometryMelting Point (°C)Hygroscopicity (at 75% RH)Stability Risk
Hydrochloride 1:1180-190 (Dec)High (Deliquescent) High (Acidic pH promotes hydrolysis)
Fumarate 1:1 or 2:1210-215Low (< 1% uptake)Low (Buffered pH)
Succinate 1:1195-200ModerateLow
Tosylate 1:1160-170LowModerate (Sulfonate esters genotoxicity risk*)
Tartrate 1:1200-205Moderate/HighModerate (Stereochemistry complex)

*Note: When using Tosylate, ensure strict control of residual alcohols to prevent formation of alkyl tosylates (genotoxic impurities).

Mechanism of Failure (Visualized)

Understanding why the HCl salt fails is crucial for justifying the switch to Fumarate.

Mechanism Piperidine Piperidinium Cation (H-Bond Donor) Chloride Chloride Anion (High Charge Density) Piperidine->Chloride Ionic Bond Fumarate Fumarate Anion (Large, Hydrophobic) Piperidine->Fumarate Strong Ionic Network Water Atmospheric Water Chloride->Water Strong Attraction (Hydration Energy > Lattice Energy) Water->Piperidine H-Bonding Fumarate->Water Steric Repulsion (Lattice Energy > Hydration Energy)

Caption: Mechanistic comparison of water interaction between Chloride salts (high hygroscopicity) and Fumarate salts (steric shielding).

Frequently Asked Questions (FAQ)

Q: Can I use a co-crystal instead of a salt? A: Yes. If the Fumarate salt is still too soluble or hygroscopic, attempt a co-crystallization with Nicotinamide or Saccharin . Co-crystals rely on neutral hydrogen bonding rather than ionic charge transfer, which often reduces the propensity to sorb water.

Q: Why does the melting point drop after I leave the sample out? A: The uptake of water lowers the crystal lattice energy, acting as a plasticizer and depressing the melting point. If your MP drops by >10°C, your sample has likely converted to a hydrate or is wet.

Q: Is the "pink" color dangerous? A: It indicates the presence of quinones. While the percentage might be low (<0.5%), quinones are Michael acceptors and can react with proteins or other nucleophiles in your formulation. It is a purity failure.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[8] Pharmaceutical Development and Technology, 7(1), 1-32.

  • FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals."

Sources

Troubleshooting

Identifying degradation products of 2-Methyl-5-(piperidin-2-yl)phenol

Technical Support Center: Stability & Impurity Profiling of 2-Methyl-5-(piperidin-2-yl)phenol Ticket ID: STAB-2M5P-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Impurity Profiling of 2-Methyl-5-(piperidin-2-yl)phenol

Ticket ID: STAB-2M5P-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Structural Elucidation

Executive Summary

You are likely working with 2-Methyl-5-(piperidin-2-yl)phenol as a key intermediate in the synthesis of PARP inhibitors (structurally analogous to Niraparib scaffolds) or as a metabolite of piperidine-class alkaloids.

This molecule presents a "perfect storm" for stability profiling:

  • The Phenol: Susceptible to Quinone formation (oxidation) and photo-instability.

  • The Piperidine (Secondary Amine): Highly prone to N-oxidation and N-formylation artifacts during LC-MS analysis.

  • The Benzylic/Methine Position: The chiral center at the piperidine-phenol junction is a hotspot for radical attack.

This guide addresses the specific challenges of identifying these degradants, distinguishing isobaric impurities, and eliminating analytical artifacts.

Module 1: Forced Degradation Protocols

User Question: I am seeing multiple small peaks after 24 hours of storage. How do I systematically generate and classify these degradants?

Expert Response: Do not rely on passive storage. You must force the degradation to validate your method. The piperidine ring requires specific stressors.

Step-by-Step Stress Testing Protocol
StressorConditionTarget Degradant Mechanism
Oxidation (Peroxide) 0.3% - 3% H₂O₂ at RT for 2-4 hrsN-Oxidation (Major), Quinone formation (Minor). Note: Piperidines oxidize rapidly; start low.
Photolysis 1.2M lux-hours (ICH Q1B Option 2)Quinone Methides , Phenolic dimerization, Radical ring opening.
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsDehydration (if hydroxylated impurities exist), Salt disproportionation.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrsRing Opening (rare for piperidine but possible if further substituted).
Radical Initiator AIBN (Azobisisobutyronitrile)C-Hydroxylation on the piperidine ring (mimics oxidative metabolism).
Visual Workflow: Degradation Profiling

DegradationWorkflow Sample API: 2-Methyl-5-(piperidin-2-yl)phenol Stress Stress Conditions (Oxidation, Light, pH) Sample->Stress ICH Q1B/Q1A LCMS UPLC-HRMS Analysis (High pH Mobile Phase) Stress->LCMS Quench & Dilute Data Data Processing (MFE / Mass Defect Filter) LCMS->Data Extract Ion Chromatograms ID Structure Elucidation Data->ID MS/MS Interpretation

Caption: Figure 1. Systematic workflow for generating and identifying degradation products using ICH-aligned stress conditions.

Module 2: The "+16 Da" Dilemma (N-Oxide vs. Hydroxylation)

User Question: I detect a major impurity at [M+H]+ +16 Da. Is it the Piperidine N-Oxide or a Ring Hydroxylation? They have the same mass.

Expert Response: This is the most common issue with piperidine scaffolds. Both add one oxygen atom (+15.9949 Da). You cannot distinguish them by accurate mass alone. You must use fragmentation logic and chromatographic behavior .

Troubleshooting Guide: Distinguishing Isobars
  • Check Retention Time (RT):

    • N-Oxides are much more polar than the parent amine. They typically elute significantly earlier in Reverse Phase (RP) chromatography.

    • C-Hydroxylations (on the phenol or piperidine carbon) are only slightly more polar. They elute close to the parent peak.

  • Analyze MS/MS Fragmentation:

    • N-Oxide Signature: Look for a characteristic loss of 16 Da (oxygen) or 18 Da (water) followed by a specific "Cope elimination-like" pattern. N-oxides are thermally labile.[1][2]

    • Hydroxylation Signature: Carbon-bound hydroxyl groups are stable. You will see water loss (-18 Da) but not the radical loss of oxygen (-16 Da).

  • In-Source Fragmentation Check:

    • N-oxides often degrade inside the ion source if the temperature is too high, reverting to the parent mass.

    • Test: Lower your source temperature (e.g., from 500°C to 300°C). If the +16 Da peak intensity increases, it is the N-Oxide.[3]

Decision Tree: Identifying the +16 Da Peak

N_Oxide_Decision Start Detected Mass: [M+H]+ + 16 Da RT_Check Check Retention Time (RT) Start->RT_Check Frag_Check Check MS/MS Fragments RT_Check->Frag_Check RT shift < 0.5 min N_Oxide Conclusion: Piperidine N-Oxide RT_Check->N_Oxide RT shift > 1-2 min earlier Frag_Check->N_Oxide Loss of -16 Da (-O) observed Hydroxyl Conclusion: C-Hydroxylation Frag_Check->Hydroxyl Loss of -18 Da (-H2O) ONLY

Caption: Figure 2. Decision tree for differentiating isobaric oxidative impurities (N-Oxide vs. Hydroxylation).

Module 3: Common Artifacts & "Ghost" Impurities

User Question: I see a peak at +28 Da in my LC-MS data. Is this a degradation product?

Expert Response: Likely no . This is often an analytical artifact caused by your method conditions, specifically the interaction between the secondary amine (piperidine) and your mobile phase.

The "N-Formylation" Trap
  • Cause: If you use Formic Acid in your mobile phase with Methanol/Acetonitrile, the secondary amine can react inside the ESI source or during sample preparation to form the N-Formyl derivative (+28 Da).

  • Verification: Switch your mobile phase modifier to Ammonium Acetate or Acetic Acid . If the peak disappears, it was an artifact.

The "N-Methylation" Trap
  • Cause: Using Methanol as a diluent. Traces of formaldehyde in lower-grade methanol can react with the piperidine to form N-methyl derivatives (+14 Da) or methylene bridges (+12 Da).

  • Resolution: Always use Acetonitrile as the sample diluent for secondary amines.

Module 4: Recommended Analytical Method

To avoid peak tailing (common with amines) and artifacts, use this optimized method:

ParameterRecommendationRationale
Column C18 with Charged Surface Hybrid (CSH) or High pH stable C18Repels the protonated amine, improving peak shape.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)High pH keeps the piperidine uncharged (free base), reducing silanol dragging.
Mobile Phase B AcetonitrileAvoids alcohol-based artifacts.
Diluent Water:Acetonitrile (90:10)Matches initial gradient; prevents solvent effects.
Detection UV at 280 nm (Phenol) & MS (ESI+)Dual detection for mass balance.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). Link

  • Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxidation and hydroxylation metabolites by liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kadia, A. A., et al. (2018).[4] LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways.[4] RSC Advances. (Demonstrates piperidine ring opening and oxidation). Link

  • Reddy, G. V. R., et al. (2010).[5][6] Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. (Detailed fragmentation of piperidine-containing drugs). Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[7][8][9][10] Advanced Drug Delivery Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Structural &amp; Pharmacological Analysis: Ifenprodil vs. 2-Methyl-5-(piperidin-2-yl)phenol

[1] Executive Summary & Core Directive This guide provides a structural and functional comparison between Ifenprodil , the archetypal GluN2B-selective NMDA receptor antagonist, and 2-Methyl-5-(piperidin-2-yl)phenol (refe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

This guide provides a structural and functional comparison between Ifenprodil , the archetypal GluN2B-selective NMDA receptor antagonist, and 2-Methyl-5-(piperidin-2-yl)phenol (referred to herein as MPP-Scaffold ), a structural analog representing a truncated pharmacophore.[1]

The Central Thesis: Ifenprodil derives its nanomolar affinity from a "bipartite" binding mode involving a phenolic "head" and a hydrophobic benzyl "tail." The MPP-Scaffold represents the "head" fragment with a rigidified C-linked piperidine.[1] This comparison illustrates the critical role of the flexible linker and hydrophobic tail in allosteric NMDA modulation. While Ifenprodil is a potent functional antagonist, the MPP-Scaffold serves as a low-affinity fragment useful for crystallographic seeding or fragment-based drug design (FBDD).[1]

Structural Architecture & Physicochemical Profile[1][2]

The efficacy of GluN2B antagonists is dictated by their ability to occupy the interface between the GluN1 and GluN2B subunits.

Molecular Comparison[1][2]
FeatureIfenprodil (Benchmark) MPP-Scaffold (Analog) Implication
IUPAC Name 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol2-Methyl-5-(piperidin-2-yl)phenolDistinct connectivity (N-linked vs. C-linked).[1]
Core Motif Phenol-Linker-Piperidine (N-linked)Phenol-Piperidine (Direct C-linked)MPP is a rigidified "Head" fragment.[1]
Hydrophobic Tail Present (Benzyl group) Absent Critical: The benzyl tail anchors Ifenprodil in the hydrophobic pocket (Tyr109/Phe114).
Linker Propyl chain (Flexible)None (Direct bond)Flexibility allows Ifenprodil to span the GluN1-GluN2B interface.[1]
H-Bond Donors 2 (Phenolic OH, Alcohol OH)2 (Phenolic OH, Amine NH)Both can engage GluN2B-Glu236 or Gln110.[1]
LogP (Lipophilicity) ~4.0 (High CNS penetration)~1.5 - 2.0 (Predicted)MPP is significantly more polar.[1]
The Pharmacophore Gap (Expert Insight)

The Ifenprodil binding pocket is a distinct allosteric site located at the amino-terminal domain (ATD) interface.

  • Ifenprodil Mechanism: The phenolic ring H-bonds with GluN2B-Glu236/Gln110.[1] The protonated nitrogen interacts electrostatically. Crucially, the benzyl tail extends into a hydrophobic pocket formed by GluN1-Tyr109 and GluN2B-Phe114.[1]

  • MPP-Scaffold Limitation: Lacking the benzyl tail and the flexible linker, the MPP-Scaffold can likely only satisfy the "Head" interactions. Without the "Tail" anchor, the residence time and affinity are predicted to drop from nanomolar (nM) to micromolar (µM) or millimolar (mM) range.

Experimental Protocols for Comparative Validation

To objectively validate the performance difference, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Gold Standard)

Objective: Determine binding affinity (


) using [³H]-Ifenprodil displacement.[1]
  • Membrane Preparation:

    • Homogenize rat forebrain or HEK293 cells expressing recombinant GluN1/GluN2B receptors in 50 mM Tris-HCl (pH 7.4).[1]

    • Centrifuge at 48,000

      
       for 20 min. Wash pellets 
      
      
      
      to remove endogenous glutamate/glycine.[1]
  • Incubation:

    • Control: Incubate membranes (200 µg protein) with 5 nM [³H]-Ifenprodil.

    • Competition: Add increasing concentrations of Ifenprodil (10⁻¹² to 10⁻⁶ M) and MPP-Scaffold (10⁻⁹ to 10⁻³ M).

    • Non-Specific Binding (NSB): Define using 10 µM Spermine or 10 µM Ro 25-6981.[1]

    • Incubate for 2 hours at 4°C (equilibrium is slow for high-affinity ligands).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces NSB).[1]

  • Data Analysis:

    • Fit data to a one-site competition model.[1]

    • Expected Result: Ifenprodil

      
       nM.[1] MPP-Scaffold 
      
      
      
      µM (Weak displacement).[1]
Protocol B: Two-Electrode Voltage Clamp (TEVC)

Objective: Assess functional inhibition of ion channel currents.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding GluN1 and GluN2B subunits (1:1 ratio).[1]

  • Recording Solution: Ringer’s solution containing Ba²⁺ (to prevent secondary Cl⁻ currents).

  • Activation: Apply Glutamate (10 µM) + Glycine (10 µM) to elicit maximal current (

    
    ).
    
  • Inhibition:

    • Co-apply agonist mix + Ifenprodil (3 µM)

      
       Expect >90% inhibition.[1]
      
    • Co-apply agonist mix + MPP-Scaffold (up to 100 µM).[1]

  • Voltage Protocol: Hold membrane potential at -70 mV.

  • Validation: If MPP-Scaffold shows inhibition, check for voltage-dependence (suggests channel blocking rather than allosteric modulation).

Visualizing the Mechanism (Graphviz)

The following diagrams illustrate the structural logic and the experimental workflow.

Diagram: The Bipartite Binding Mechanism

This diagram visualizes why Ifenprodil succeeds where the fragment (MPP) fails.

Pharmacophore cluster_receptor GluN1/GluN2B Interface (Binding Pocket) Pocket_Head Polar Pocket (GluN2B-Glu236) Pocket_Tail Hydrophobic Pocket (GluN1-Tyr109) Ifenprodil Ifenprodil (Full Antagonist) Ifenprodil->Pocket_Head Phenol H-Bond (High Affinity) Ifenprodil->Pocket_Tail Benzyl Interaction (Anchor) Result_Ifen Stable Conformational Lock (Inhibition) Ifenprodil->Result_Ifen MPP MPP-Scaffold (Fragment) MPP->Pocket_Head Phenol H-Bond (Weak/Transient) MPP->Pocket_Tail NO INTERACTION (Loss of Affinity) Result_MPP Rapid Dissociation (No Efficacy) MPP->Result_MPP

Caption: Comparative binding mode. Ifenprodil bridges two distinct sub-pockets, while MPP-Scaffold lacks the hydrophobic anchor.

Diagram: Comparative Screening Workflow

Workflow cluster_assay Radioligand Binding ([3H]-Ifenprodil) Start Compound Library Step1 Membrane Prep (GluN2B+) Start->Step1 Step2 Incubation (2h @ 4°C) Step1->Step2 Step3 Filtration Step2->Step3 Result Calculate Ki Step3->Result Decision Selectivity Check Result->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Ki < 50nM (Ifenprodil-like) Fragment Hit Fragment Hit Decision->Fragment Hit Ki > 10µM (MPP-like)

Caption: Standardized workflow for distinguishing high-affinity antagonists from low-affinity structural fragments.

References

  • Williams, K. (1993).[1] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanism of action.[1][2][3] Molecular Pharmacology, 44(4), 851-859. Link

  • Karakas, E., & Furukawa, H. (2014).[4] Crystal structure of a heterotetrameric NMDA receptor ion channel.[1][4] Science, 344(6187), 992-997. Link

  • Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[1][5][3][6] British Journal of Pharmacology, 157(8), 1301-1317. Link[1]

  • Chenard, B. L., et al. (1991).[1] (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses.[1] Journal of Medicinal Chemistry, 38(16), 3138-3145. Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Methyl-5-(piperidin-2-yl)phenol

As a novel compound, 2-Methyl-5-(piperidin-2-yl)phenol may not have a widely available, dedicated Safety Data Sheet (SDS). Therefore, this guide provides essential disposal procedures synthesized from the well-documented...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, 2-Methyl-5-(piperidin-2-yl)phenol may not have a widely available, dedicated Safety Data Sheet (SDS). Therefore, this guide provides essential disposal procedures synthesized from the well-documented hazards of its constituent functional groups: the phenolic moiety and the piperidine moiety . This document is intended for drug development professionals and laboratory researchers to establish safe and compliant waste management protocols.

Section 1: Hazard Assessment & Risk Analysis

Understanding the dual-hazard nature of this molecule is the cornerstone of its safe management. The compound combines the properties of a phenol with those of a secondary amine (piperidine), necessitating a cautious and informed approach.

  • The Phenolic Moiety: Phenols are recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA).[1][2] They are protoplasmic poisons that denature proteins, causing corrosive injury to skin, eyes, and the respiratory tract.[3][4] Systemic absorption can lead to severe health effects, and they are generally toxic to aquatic life.[1][5]

  • The Piperidine Moiety: Piperidine is a cyclic secondary amine that is basic, highly flammable, and toxic.[6][7] It can cause severe skin burns and eye damage and is harmful if inhaled or absorbed through the skin.[6] As a base, it reacts exothermically with acids and is incompatible with various materials, including oxidizing agents.[7]

The combined structure suggests that 2-Methyl-5-(piperidin-2-yl)phenol must be handled as a toxic, corrosive, and environmentally hazardous substance.

ParameterAssessment & GuidanceSupporting Rationale & Sources
Physical State Solid or liquid (depends on purity and temperature).Phenol is a solid, while piperidine is a liquid at room temperature.[7][8]
Primary Hazards Acute Toxicity (Oral, Dermal), Severe Skin Corrosion/Burns, Serious Eye Damage, Environmental Hazard.Based on the known hazards of both phenol and piperidine functional groups.[5][6][9]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases, Aldehydes, Isocyanates.Piperidine is incompatible with acids and oxidizers; phenols have their own set of incompatibilities.[7][8]
Required PPE Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat, Butyl Rubber or Laminate Gloves.Standard for corrosive and easily absorbed chemicals. Double-gloving is recommended.[10][11][12]
Waste Classification Hazardous Waste . Must be managed under Resource Conservation and Recovery Act (RCRA) guidelines.The compound's toxic and corrosive properties mandate this classification.[13][14]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, the following PPE is mandatory. The rationale is to prevent all routes of exposure—dermal, ocular, and inhalation.

  • Eye and Face Protection: Wear ANSI-approved chemical splash goggles and a face shield when there is any risk of splashing.[15] Phenolic and amine compounds can cause irreversible eye damage.[6][9]

  • Hand Protection: Use chemical-resistant gloves. Given the dual nature of the compound, multi-layered gloves (e.g., double-gloving with nitrile) for incidental contact or heavier-duty butyl rubber or Viton™ gloves for direct handling are recommended.[10] No single glove material protects against all chemicals, so consult your institution's EHS department for specific recommendations.[10]

  • Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are required. Ensure contaminated clothing is removed immediately and decontaminated before reuse.[16]

  • Respiratory Protection: All handling of the compound and its waste, especially transfers, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[16]

Section 3: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process to prevent dangerous reactions.[11][13] 2-Methyl-5-(piperidin-2-yl)phenol waste must never be disposed of down the drain or in the regular trash.[8][13]

The following diagram outlines the decision-making process for correctly segregating waste streams associated with this compound.

DisposalWorkflow cluster_types Waste Type Identification cluster_containers Waste Container Assignment start Material for Disposal (2-Methyl-5-(piperidin-2-yl)phenol) neat_compound Unused/Expired Neat Compound aq_solution Aqueous Solution (e.g., from extractions) org_solution Organic Solution (e.g., from chromatography) contaminated_solid Contaminated Solids (Gloves, Wipes, Tips, Silica) liquid_waste Hazardous Liquid Waste Container (Glass, clearly labeled, secondary containment) neat_compound->liquid_waste If liquid/dissolved aq_solution->liquid_waste org_solution->liquid_waste solid_waste Hazardous Solid Waste Container (Puncture-resistant, sealed bag/drum, clearly labeled) contaminated_solid->solid_waste final_step Store in Satellite Accumulation Area (SAA) Await EHS Pickup liquid_waste->final_step solid_waste->final_step caption Fig 1. Waste Segregation Workflow

Sources

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